AJ2-71
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H16N4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C20H16N4/c1-2-6-15-13(5-1)9-10-16-14(11-21-19(15)16)12-22-20-23-17-7-3-4-8-18(17)24-20/h1-11,21H,12H2,(H2,22,23,24) |
InChI Key |
VXDJUMYQUPVGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3CNC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Foundational & Exploratory
AJ2-71: A Novel Inhibitor of SLC15A4 and its Mechanism of Action in Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AJ2-71 is a novel small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a lysosomal transporter highly expressed in immune cells. This technical guide delineates the mechanism of action of this compound and its analogue, AJ2-30, in the context of innate immunity. By directly engaging SLC15A4, this compound effectively suppresses the signaling pathways of endolysosomal Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain (NOD)-like receptors, leading to a significant reduction in the production of pro-inflammatory cytokines. This document provides a comprehensive overview of the signaling pathways affected, quantitative data on its inhibitory effects, and detailed experimental protocols for researchers in the field.
Introduction to SLC15A4 and its Role in Innate Immunity
The innate immune system is the body's first line of defense against pathogens.[1][2][3] It relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs).[1] Among these, endolysosomal TLRs (TLR3, TLR7, TLR8, and TLR9) are crucial for recognizing nucleic acids from viruses and bacteria.[4] Dysregulation of these TLR signaling pathways can lead to autoimmune diseases.[4]
SLC15A4 is a proton-coupled transporter of amino acids and di/tri-peptides, including the NOD2 ligand muramyl dipeptide (MDP).[5] It is predominantly expressed in antigen-presenting cells (APCs) such as plasmacytoid dendritic cells (pDCs) and B cells.[4][5] Genetic studies have identified SLC15A4 as a key player in driving autoimmune pathologies and have linked it to several autoimmune conditions.[6] SLC15A4 is essential for the production of type I interferons (IFN-I) and other inflammatory cytokines downstream of endolysosomal TLR and NOD signaling.[4][5][6]
This compound: A Direct Inhibitor of SLC15A4
This compound and its closely related analogue, AJ2-30, have been identified as potent inhibitors of SLC15A4.[6][7][8] Chemical proteomic studies have confirmed that AJ2-30 directly engages SLC15A4 in various immune cell types.[6] This interaction leads to the functional inhibition of SLC15A4-mediated transport and signaling.
Target Engagement and Specificity
Cellular thermal shift assays (CETSA) have demonstrated that AJ2-30 treatment leads to a marked destabilization of SLC15A4, indicating a direct and stoichiometric interaction.[6] Importantly, the inhibitory effects of AJ2-30 are specific to endolysosomal TLR signaling, as it does not suppress the production of TNFα in response to non-endolysosomal TLR agonists like Pam3CSK4 (TLR2) and LPS (TLR4).[6]
Mechanism of Action: Inhibition of Innate Immune Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting multiple innate immune signaling pathways that are dependent on SLC15A4 function.
Inhibition of Endolysosomal TLR Signaling
AJ2-30 has been shown to effectively suppress IFN-α production in human pDCs following stimulation with agonists for TLR7 (R837), TLR7/8 (R848), and TLR9 (CpG-A, CpG-B, LL37:DNA complexes).[6] Furthermore, it significantly inhibits IFN-α production in response to influenza virus infection.[6] In human B cells, AJ2-30 reduces the production of total IgG, IL-6, TNFα, and IL-10 upon TLR7/8 or TLR9 stimulation.[6]
Blockade of NOD Signaling
As a transporter of MDP, SLC15A4 is involved in NOD2 signaling. AJ2-30 has been demonstrated to inhibit both NOD1 and NOD2 signaling in response to their respective ligands, TriDAP and MDP, in primary human macrophages.[6][9]
Modulation of mTOR Signaling
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular metabolism and immune responses. AJ2-30 has been observed to impair the activation of the mTOR pathway in human B cells stimulated with TLR7/8 or TLR9 agonists in a dose-dependent manner.[6][9] This inhibition is specific to endolysosomal TLR-mediated mTOR activation, as it does not affect mTOR activation by the TLR2 agonist Pam3CSK4.[6]
Quantitative Data on the Inhibitory Effects of AJ2-30
The following tables summarize the quantitative data on the inhibitory effects of AJ2-30 on various innate immune responses.
| Cell Type | Stimulant | Cytokine/Marker | Concentration of AJ2-30 | Inhibition | Reference |
| Human pDCs | CpG-A (TLR9) | IFN-α | 5 µM | Significant suppression | [6] |
| Human pDCs | R848 (TLR7/8) | IFN-α | 5 µM | Significant suppression | [6] |
| Human Monocytes | R848 (TLR7/8) | TNF-α | 5 µM | Inhibition | [6][9] |
| Human Macrophages | MDP (NOD2) | IL-6 | 5 µM | Inhibition | [6] |
| Human Macrophages | TriDAP (NOD1) | IL-6 | 5 µM | Inhibition | [6] |
| Human B cells | CpG-B (TLR9) | IgG | 5 µM | Reduction | [6] |
| Human B cells | CpG-B (TLR9) | IL-6 | 5 µM | Reduction | [6] |
| Human B cells | CpG-B (TLR9) | TNFα | 5 µM | Reduction | [6] |
Experimental Protocols
Isolation of Human pDCs and Monocytes from PBMCs
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors by Ficoll-Paque density gradient centrifugation.
-
Isolate pDCs and monocytes from PBMCs using commercially available magnetic-activated cell sorting (MACS) kits according to the manufacturer's instructions.
In Vitro Cytokine Production Assay
-
Plate isolated immune cells (e.g., pDCs, monocytes, B cells) in appropriate culture medium.
-
Pre-treat cells with desired concentrations of AJ2-30 or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
Stimulate the cells with TLR or NOD agonists at their optimal concentrations (e.g., CpG-A at 1 µM, R848 at 5 µg/mL).
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.
B Cell Activation Assay
-
Isolate B cells from human PBMCs.
-
Treat B cells with AJ2-30 or a vehicle control.
-
Stimulate the B cells with TLR agonists (e.g., CpG-B at 1 µM).
-
After 24 hours, stain the cells with fluorescently labeled antibodies against B cell activation markers (e.g., CD86).
-
Analyze the expression of activation markers by flow cytometry.
Visualizing the Mechanism of Action
Signaling Pathways
References
- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In brief: The innate and adaptive immune systems - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The interaction of innate immune and adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
The Role of SLC15A4 Inhibition in Plasmacytoid Dendritic Cells: A Technical Guide to the Function of AJ2-71 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmacytoid dendritic cells (pDCs) are a unique subset of immune cells that serve as sentinels of the innate immune system. They are characterized by their ability to produce vast quantities of type I interferons (IFN-I), particularly IFN-α, in response to viral and microbial nucleic acids. This response is primarily mediated by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9. Dysregulation of pDC activity and excessive IFN-I production are implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE).
Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a critical regulator of pDC function. This endolysosome-resident transporter is essential for the proper signaling of TLR7 and TLR9. Consequently, SLC15A4 has become a promising therapeutic target for autoimmune and inflammatory conditions. This technical guide focuses on the function of a novel class of SLC15A4 inhibitors, exemplified by the compound AJ2-30, and its impact on pDC biology. While AJ2-71 is a member of this compound series, the detailed functional characterization has been predominantly performed on the lead compound, AJ2-30.
Mechanism of Action: Inhibition of SLC15A4 Disrupts TLR7/9 and NOD Signaling
The primary function of AJ2-30 in pDCs is the inhibition of SLC15A4, which leads to the disruption of downstream signaling pathways initiated by endosomal TLRs and nucleotide-binding oligomerization domain-containing protein (NOD) sensors.[1]
Upon recognition of their respective ligands (e.g., single-stranded RNA for TLR7, CpG DNA for TLR9), these receptors trigger a signaling cascade that is critically dependent on SLC15A4. AJ2-30 directly engages SLC15A4, leading to the suppression of this signaling.[1] A key downstream consequence of this inhibition is the impairment of the mammalian target of rapamycin (mTOR) signaling pathway.[1] mTOR is crucial for the production of type I interferons and other proinflammatory cytokines in pDCs.[1] Pharmacological inhibition of SLC15A4 with AJ2-30 has been shown to phenocopy the effects observed in SLC15A4-deficient immune cells, confirming its on-target activity.[1]
The inhibitory effects of AJ2-30 are specific to the endolysosomal TLR signaling pathways, as it does not block mTOR activation stimulated by other TLRs, such as TLR2.[1]
Impact on Cytokine Production in pDCs
The most profound effect of AJ2-30 on pDC function is the significant suppression of type I interferon production. In human pDCs, AJ2-30 effectively inhibits IFN-α secretion induced by a variety of TLR7 and TLR9 agonists.[1][2]
Key Findings on Cytokine Inhibition:
-
Broad TLR7/9 Inhibition: AJ2-30 suppresses IFN-α production stimulated by TLR9 agonists (Class A and B CpGs like CpG2216 and CpG2006), TLR7/8 agonists (R848), and TLR7-specific agonists (R837).[1][2]
-
Viral Stimulation: The compound also inhibits IFN-α production in response to viral challenges, such as influenza virus.[1][2]
-
Other Pro-inflammatory Cytokines: Beyond IFN-α, AJ2-30 can also reduce the secretion of other important pDC-derived cytokines and chemokines, including IL-6, TNF-α, G-CSF, CCL3, and CCL4, particularly upon TLR9 stimulation.[1]
Quantitative Data on AJ2-30 Activity
The inhibitory potency of AJ2-30 has been quantified in various assays. A summary of the key quantitative data is presented below.
| Compound | Assay | Cell Type | Stimulant | IC50 Value | Reference |
| AJ2-30 | IFN-α Suppression | Human pDCs | CpG-A (TLR9 agonist) | 1.8 µM | [1] |
| AJ2-30 | MDP Transport Inhibition (NOD2 signaling) | A549 NF-κB reporter cells | MDP | 2.6 µM | [1] |
Table 1: Summary of quantitative data for the SLC15A4 inhibitor AJ2-30.
Signaling Pathways and Experimental Workflows
SLC15A4-Mediated Signaling Pathway in pDCs
The following diagram illustrates the central role of SLC15A4 in the TLR7/9 signaling cascade within a plasmacytoid dendritic cell and the point of intervention by AJ2-30.
Caption: AJ2-30 inhibits SLC15A4, disrupting TLR9 signaling and subsequent IFN-α production.
Experimental Workflow for Assessing AJ2-30 Activity in pDCs
The diagram below outlines a typical experimental workflow to evaluate the efficacy of SLC15A4 inhibitors like AJ2-30 on pDC function.
Caption: Workflow for evaluating AJ2-30's inhibition of pDC IFN-α production and mTOR signaling.
Experimental Protocols
Isolation of Human Plasmacytoid Dendritic Cells from PBMCs
Objective: To obtain a highly pure population of pDCs from peripheral blood mononuclear cells (PBMCs) for downstream functional assays.
Methodology: Immunomagnetic negative selection is a common and efficient method for isolating untouched pDCs.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
EasySep™ Human Plasmacytoid DC Isolation Kit (or equivalent)
-
EasySep™ Magnet (or equivalent)
-
15 mL and 50 mL conical tubes
-
Centrifuge
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Resuspension: Wash the isolated PBMCs with PBS and perform a cell count. Resuspend the cells at the recommended concentration in the appropriate buffer as per the isolation kit protocol.
-
Addition of Enrichment Cocktail: Add the pDC isolation cocktail to the PBMC suspension. This cocktail contains antibodies that will bind to non-pDC cell types.
-
Incubation: Incubate the cell suspension as per the kit's instructions to allow for antibody binding.
-
Addition of Magnetic Particles: Add the magnetic particles to the cell suspension. These particles will bind to the antibody-labeled, unwanted cells.
-
Magnetic Separation: Place the tube in the magnet and allow the magnetically labeled cells to adhere to the side of the tube.
-
Collection of pDCs: Carefully pour off the supernatant containing the enriched, untouched pDCs into a new tube.
-
Purity Assessment: The purity of the isolated pDCs (typically identified as Lin-, HLA-DR+, CD123+) can be assessed by flow cytometry.
TLR Agonist Stimulation and Cytokine Measurement
Objective: To quantify the effect of AJ2-30 on IFN-α production by pDCs following TLR stimulation.
Materials:
-
Isolated human pDCs
-
Complete RPMI-1640 medium
-
AJ2-30 (and vehicle control, e.g., DMSO)
-
TLR9 agonist: CpG-A (ODN 2216) at a working concentration of 1 µM
-
96-well cell culture plates
-
Human IFN-α ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed the isolated pDCs in a 96-well plate at a density of approximately 2 x 10^4 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Treat the cells with varying concentrations of AJ2-30 or the vehicle control. A typical final concentration for significant inhibition is 5 µM.
-
Pre-incubation: Pre-incubate the cells with the compound for 1-2 hours at 37°C in a CO2 incubator.
-
TLR Stimulation: Add the TLR9 agonist CpG-A to the wells to a final concentration of 1 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IFN-α ELISA: Measure the concentration of IFN-α in the collected supernatants using a human IFN-α ELISA kit, following the manufacturer's protocol.
Intracellular Staining for Phosphorylated mTOR Pathway Proteins by Flow Cytometry
Objective: To assess the effect of AJ2-30 on the phosphorylation of mTOR and its downstream target 4E-BP1 in pDCs.
Materials:
-
Isolated human pDCs
-
AJ2-30 and vehicle control
-
TLR9 agonist: CpG-A (1 µM)
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., saponin-based buffer)
-
Fluorochrome-conjugated antibodies against p-mTOR (S2448), p-4E-BP1 (T37/46), and appropriate isotype controls.
-
Flow Cytometer
Protocol:
-
Cell Treatment and Stimulation: In FACS tubes, treat isolated pDCs with 5 µM AJ2-30 or vehicle control, followed by stimulation with 1 µM CpG-A for approximately 4 hours.
-
Fixation: Add Fixation Buffer to the cell suspension and incubate for 10-15 minutes at room temperature. This step cross-links proteins and preserves the phosphorylation state.
-
Permeabilization: Wash the fixed cells and then resuspend them in Permeabilization Buffer. This allows the antibodies to access intracellular targets.
-
Intracellular Staining: Add the fluorochrome-conjugated antibodies against p-mTOR and p-4E-BP1 to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells with Permeabilization Buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phosphorylated proteins in the AJ2-30-treated versus control-treated pDC populations.
Conclusion
The SLC15A4 inhibitor AJ2-30, a close analog of this compound, demonstrates potent and specific inhibition of pDC function. By targeting SLC15A4, it effectively disrupts the TLR7/9-mTOR signaling axis, leading to a significant reduction in the production of IFN-α and other key inflammatory mediators. These findings highlight the therapeutic potential of SLC15A4 inhibition for the treatment of pDC-driven autoimmune diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this important pathway and to evaluate the efficacy of novel SLC15A4 inhibitors.
References
An In-Depth Technical Guide to the Discovery and Synthesis of AJ2-71: A Novel SLC15A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound AJ2-71, a novel inhibitor of the solute carrier family 15 member 4 (SLC15A4). SLC15A4 is a lysosomal membrane protein that plays a critical role in the innate immune response, particularly in the production of type I interferons (IFN-I) by plasmacytoid dendritic cells (pDCs). Dysregulation of the SLC15A4 pathway is implicated in autoimmune diseases, making it a compelling target for therapeutic intervention. This document details the synthetic protocol for this compound, its mechanism of action through the inhibition of SLC15A4, and its impact on key inflammatory signaling pathways. While much of the detailed functional characterization has been performed on a more potent analog, AJ2-30, the foundational work on this compound has been instrumental in the development of this class of inhibitors.
Introduction: The Role of SLC15A4 in Inflammatory Signaling
Solute carrier family 15 member 4 (SLC15A4) is a lysosomal transporter predominantly expressed in immune cells. It is integral to the signaling cascades initiated by the activation of endosomal Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9, which are responsible for detecting viral and bacterial nucleic acids. Upon activation, these TLRs trigger a signaling cascade that leads to the production of pro-inflammatory cytokines, most notably type I interferons such as IFN-α.
The signaling pathway downstream of TLR7/8/9 activation involves the recruitment of myeloid differentiation primary response 88 (MyD88) and subsequent activation of interferon regulatory factors (IRFs), ultimately leading to the transcription of IFN-I genes. SLC15A4 has been shown to be a critical component in this pathway. Its inhibition has been demonstrated to significantly reduce the production of IFN-α, a key mediator in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE).
Furthermore, SLC15A4 is involved in the transport of bacterial muramyl dipeptide (MDP) across the lysosomal membrane, which is essential for the activation of the nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1 and NOD2) signaling pathways. These pathways are also crucial in the innate immune response to bacterial infections. The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism, is also modulated by SLC15A4 activity downstream of TLR activation.
The discovery of small molecule inhibitors of SLC15A4, such as this compound and its analogs, represents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.
Discovery of this compound
This compound was identified through a screening campaign aimed at discovering small molecule inhibitors of SLC15A4. The compound belongs to a series of 2-aminobenzimidazole derivatives that were investigated for their ability to suppress IFN-α production in cellular assays. While the more potent analog, AJ2-30, emerged as the lead candidate from this series for in-depth biological characterization, this compound represents a foundational molecule in this class of inhibitors.
Table 1: Compound Identification
| Compound ID | Chemical Name |
| This compound | N-(1H-benzo[d]imidazol-2-yl)-1H-indol-5-amine |
Synthesis of this compound
The synthesis of this compound is based on a coupling reaction between a 2-aminobenzimidazole derivative and a corresponding aldehyde. The general procedure is described in patent WO2021174023A1.[1]
Experimental Protocol: General Procedure 1
To a solution of a commercially available 2-aminobenzimidazole derivative (1.0 equivalent) and the corresponding aldehyde (1.0 equivalent) in dry methanol, potassium carbonate (K2CO3) is added. The reaction mixture is stirred, and upon completion, the product is purified.
For the synthesis of this compound, 2-aminobenzimidazole is coupled with indole-5-carbaldehyde.
Scheme 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Characterization Data
The synthesis of this compound, as described in patent WO2021174023A1, afforded the product as an off-white solid with a yield of 63%.[1] The compound was purified using column chromatography (Biotage) with a hexane/ethyl acetate (2:8) solvent system.[1]
Table 2: Characterization of this compound
| Property | Value | Reference |
| Appearance | Off-white solid | [1] |
| Yield | 63% | [1] |
| 1H NMR (400 MHz, DMSO-d6) | δ 11.88 (s, 1H), 10.63 (s, 1H), 8.34 (d, J = 8.2 Hz, 1H), 7.91 (d, J = 8.1 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 7.37 (s, 1H), 7.20 (dd, J = 8.5, 1.9 Hz, 1H), 7.12 (t, J = 7.6 Hz, 1H), 7.04 (t, J = 7.6 Hz, 1H), 6.45 (s, 1H) | [1] |
Mechanism of Action and Biological Activity
This compound and its analogs function as inhibitors of SLC15A4. While detailed quantitative data for this compound is not extensively published, the mechanism of action can be inferred from studies on the more potent analog, AJ2-30.
Inhibition of Inflammatory Signaling Pathways
The inhibition of SLC15A4 by the AJ2 series of compounds disrupts downstream signaling from endosomal TLRs, NOD1/2, and the mTOR pathway. This leads to a reduction in the production of key inflammatory mediators.
Caption: this compound inhibits SLC15A4, blocking downstream signaling.
Biological Activity of the AJ2 Series
Extensive biological testing has been conducted on AJ2-30, a structurally related and more potent analog of this compound. These studies provide valuable insights into the potential therapeutic effects of inhibiting SLC15A4 with this class of compounds.
Table 3: Biological Activity of AJ2-30
| Assay | IC50 (µM) | Cell Type/System | Reference |
| IFN-α Suppression | 1.8 | TLR9-stimulated human pDCs | [2] |
| MDP Transport Inhibition | 2.6 | SLC15A4-mediated NOD2 signaling | [2] |
| Inhibition of TNF-α Production | - | Inhibited by 5 µM in TLR7/8-stimulated human monocytes | [2] |
| Inhibition of NOD1/2 Signaling | - | Inhibited by 5 µM in human macrophages | [2] |
| mTOR Pathway Activation | - | Dose-dependent impairment in human B cells |
Experimental Protocols for Biological Assays
The following are representative protocols for the key biological assays used to characterize the activity of the AJ2 series of SLC15A4 inhibitors.
IFN-α Suppression Assay in Human pDCs
-
Isolate plasmacytoid dendritic cells (pDCs) from human peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the isolated pDCs with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulate the cells with a TLR9 agonist, such as CpG-A.
-
After an incubation period (e.g., 24 hours), collect the cell supernatant.
-
Quantify the concentration of IFN-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value by plotting the IFN-α concentration against the compound concentration.
Caption: Workflow for the IFN-α suppression assay.
SLC15A4-Mediated MDP Transport Assay
-
Utilize a reporter cell line engineered to express SLC15A4, NOD2, and an NF-κB-luciferase reporter construct.
-
Treat the cells with varying concentrations of the test compound.
-
Challenge the cells with muramyl dipeptide (MDP), a NOD2 ligand.
-
After an incubation period, measure the luciferase activity, which corresponds to NF-κB activation.
-
A decrease in luciferase activity indicates inhibition of SLC15A4-mediated MDP transport.
-
Calculate the IC50 value based on the dose-response curve.
Conclusion and Future Directions
This compound is a novel small molecule inhibitor of SLC15A4, a key regulator of innate immune signaling. The synthesis and initial characterization of this compound have paved the way for the development of more potent analogs, such as AJ2-30, which have demonstrated significant anti-inflammatory effects in preclinical models. The inhibition of SLC15A4 by this class of compounds effectively suppresses the production of IFN-α and other pro-inflammatory cytokines by blocking TLR7/8/9 and NOD1/2 signaling pathways.
Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This includes more detailed structure-activity relationship (SAR) studies, in vivo efficacy and safety profiling in relevant animal models of autoimmune disease, and investigation into the precise molecular interactions between these inhibitors and the SLC15A4 transporter. The continued development of SLC15A4 inhibitors holds great promise for the treatment of a range of debilitating inflammatory and autoimmune conditions.
References
The Role of AJ2-71 in the Inhibition of Muramyl Dipeptide Transport: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and experimental validation of AJ2-71, a small molecule inhibitor of the solute carrier family 15 member 4 (SLC15A4). This compound effectively blocks the transport of muramyl dipeptide (MDP), a critical component of bacterial peptidoglycan, thereby modulating downstream innate immune signaling pathways. This document outlines the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological and experimental frameworks.
Introduction: Targeting the MDP-NOD2 Signaling Axis
Muramyl dipeptide (MDP) is a conserved motif within the peptidoglycan of both Gram-positive and Gram-negative bacteria.[1] As a pathogen-associated molecular pattern (PAMP), MDP is recognized by the intracellular sensor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] This recognition event is a critical checkpoint in the initiation of an innate immune response. The transport of MDP from the extracellular space or endolysosomal compartments into the cytosol, where NOD2 resides, is a crucial and regulated step.
The endolysosome-resident transporter SLC15A4 has been identified as a key facilitator of MDP transport.[3] By mediating the egress of MDP from the endosome into the cytoplasm, SLC15A4 enables the engagement of NOD2 and the subsequent activation of the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.[1][3]
This compound is a novel small molecule inhibitor designed to target SLC15A4.[4][5][6] By blocking the transporter function of SLC15A4, this compound prevents the cytosolic delivery of MDP, thus inhibiting NOD2 activation and downstream inflammatory responses.[4] This targeted approach presents a promising strategy for the development of therapeutics for autoimmune and autoinflammatory conditions.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the SLC15A4 transporter. The proposed mechanism of action follows a clear logical progression:
-
Internalization of Bacteria/MDP : Bacterial components, including MDP, are internalized by immune cells such as macrophages and dendritic cells into endosomes.
-
SLC15A4-Mediated Transport : Within the acidic environment of the endosome, SLC15A4 facilitates the transport of MDP across the endosomal membrane into the cytosol.
-
Inhibition by this compound : this compound binds to SLC15A4, inhibiting its transport function.
-
Blockade of NOD2 Sensing : Consequently, MDP is unable to reach its cytosolic sensor, NOD2.
-
Downregulation of Inflammatory Signaling : The lack of NOD2 activation prevents the recruitment of RIPK2 and the subsequent activation of the NF-κB pathway, leading to a reduction in the transcription and secretion of pro-inflammatory cytokines like TNF-α and IL-6.
The following diagram illustrates this inhibitory pathway:
References
- 1. WO2021174023A1 - Inhibiteurs à petites molécules de scl15a4 présentant une activité anti-inflammatoire - Google Patents [patents.google.com]
- 2. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Search for patents | USPTO [uspto.gov]
The Impact of AJ2-71 on IFN-α Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound AJ2-71 and its impact on the signaling pathways leading to the production of Interferon-alpha (IFN-α). This compound is a potent small molecule inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein crucial for the activation of innate immune responses. By targeting SLC15A4, this compound effectively curtails the production of IFN-α by plasmacytoid dendritic cells (pDCs), offering a promising therapeutic avenue for autoimmune and autoinammatory diseases characterized by IFN-α overproduction. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines key experimental protocols, and provides visual representations of the involved signaling pathways. Much of the detailed experimental data available is for the closely related analog, AJ2-30, which will be used here to illustrate the biological activity of this class of SLC15A4 inhibitors.
The Role of SLC15A4 in IFN-α Production
Interferon-alpha is a critical cytokine in the innate immune response, particularly in antiviral defense. However, its dysregulation is a key driver in autoimmune diseases such as systemic lupus erythematosus (SLE). The production of IFN-α is predominantly carried out by pDCs upon recognition of viral or self-nucleic acids by endosomal Toll-like receptors (TLRs), namely TLR7, TLR8, and TLR9.
SLC15A4 is an endolysosome-resident transporter that is essential for the proper signaling cascade downstream of these TLRs.[1] It is a critical component of a signaling complex that facilitates the activation of Interferon Regulatory Factor 5 (IRF5) and IRF7, master transcription factors for the IFN-α gene. The mechanism involves the recruitment of the adaptor protein TASL to SLC15A4.[2] This complex is also linked to the activation of the mTOR signaling pathway, which is vital for the translation and nuclear translocation of IRF7.[3]
Mechanism of Action of this compound
This compound and its analogs, such as AJ2-30, are inhibitors of SLC15A4.[4][5] They do not directly interfere with the IFN-α signaling pathway (i.e., the downstream JAK-STAT pathway that is activated by IFN-α binding to its receptor). Instead, they act upstream, preventing the production of IFN-α.
The primary mechanism of action of this class of inhibitors is the suppression of TLR7, TLR8, and TLR9-mediated signaling in pDCs and other immune cells.[3] By inhibiting SLC15A4, this compound disrupts the signaling cascade that leads to the activation of IRF5 and IRF7, thereby halting the transcription of the IFN-α gene.[3] Some evidence suggests that these inhibitors may also function by destabilizing the SLC15A4 protein, leading to its degradation via the lysosomal pathway.[6]
Quantitative Data on Inhibitory Activity
The inhibitory potential of the SLC15A4 inhibitor AJ2-30, a close analog of this compound, has been quantified in various assays. This data provides a benchmark for the activity of this class of compounds.
| Assay | Description | Inhibitor | IC50 Value | Reference |
| IFN-α Production in human pDCs | Inhibition of IFN-α secretion from human pDCs stimulated with the TLR9 agonist CpG-A. | AJ2-30 | 1.8 µM | [3][7] |
| MDP Transport Inhibition | Inhibition of muramyl dipeptide (MDP) transport mediated by SLC15A4 in an A549 NF-κB reporter cell line. | AJ2-30 | 2.6 µM | [3][7] |
Table 1: In vitro inhibitory activity of AJ2-30.
| Experimental Model | Treatment | Effect | Reference |
| In vitro human pDC stimulation | 5 µM AJ2-30 with TLR7, TLR7/8, or TLR9 agonists (R837, R848, CpG-A) | Significant inhibition of IFN-α production. | [3] |
| In vivo mouse model of inflammation | 50 mpk AJ2-30 administered intraperitoneally, followed by CpG-A challenge. | Significant reduction in serum levels of IFN-α, IFN-γ, IL-6, and IL-10. | [7] |
| PBMCs from lupus patients | 5 µM AJ2-30 with CpG-A or R837 stimulation. | Significant reduction in IFN-α secretion. | [3] |
Table 2: Summary of in vitro and in vivo effects of AJ2-30.
Signaling Pathways and Experimental Workflows
To better understand the context of this compound's function, the following diagrams illustrate the relevant signaling pathway, the mechanism of inhibition, and a typical experimental workflow.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 6. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 7. biorxiv.org [biorxiv.org]
Investigating the Therapeutic Potential of AJ2-71: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the SLC15A4 Inhibitor AJ2-71 and its Analogs for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of this compound, a novel small molecule inhibitor of the solute carrier family 15 member 4 (SLC15A4). Drawing on preclinical data from closely related analogs, this document elucidates the mechanism of action, outlines key experimental protocols for its evaluation, and presents available data to support its development as a potential first-in-class anti-inflammatory agent. The information herein is intended to equip researchers and drug development professionals with the necessary details to advance the investigation of this compound and its derivatives for the treatment of autoimmune and autoinflammatory diseases.
Introduction
SLC15A4, an endolysosome-resident transporter, has emerged as a critical regulator of innate immune signaling pathways. It is essential for the function of endosomal Toll-like receptors (TLRs) 7, 8, and 9, as well as the nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathways.[1] Genetic and pharmacological studies have demonstrated that the inhibition of SLC15A4 can effectively suppress the production of pro-inflammatory cytokines, including type I interferons (IFN-I), which are key drivers in the pathophysiology of numerous autoimmune diseases such as systemic lupus erythematosus (SLE).[1][2]
This compound belongs to a novel class of 2-aminobenzimidazole-based SLC15A4 inhibitors. While specific preclinical data for this compound is limited in publicly available literature, extensive research on its close analog, AJ2-30, provides a strong rationale for its therapeutic potential. This guide will leverage the data available for AJ2-30 to illustrate the anticipated pharmacological profile of this compound.
Mechanism of Action
This compound and its analogs target SLC15A4, leading to the suppression of downstream inflammatory signaling. The proposed mechanism of action involves a multi-faceted approach:
-
Inhibition of TLR7/8/9 Signaling: By inhibiting SLC15A4, these compounds block the signaling cascade initiated by the activation of endosomal TLRs upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to a significant reduction in the production of key inflammatory cytokines such as IFN-α, TNF-α, and various interleukins.[2]
-
Modulation of mTOR Signaling: Pharmacological inhibition of SLC15A4 has been shown to disrupt the activation of the mechanistic target of rapamycin (mTOR) pathway, which is crucial for the production of type I IFNs and other inflammatory cytokines.[2]
-
Induction of Lysosomal Degradation of SLC15A4: Prolonged exposure to SLC15A4 inhibitors like AJ2-30 has been observed to induce the lysosomal-mediated degradation of the SLC15A4 protein itself, thereby providing a sustained inhibitory effect.[3]
The following diagram illustrates the proposed signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for the SLC15A4 inhibitor AJ2-30, a close analog of this compound. This data provides a strong indication of the potential potency and efficacy of this compound.
Table 1: In Vitro Activity of AJ2-30
| Assay Type | Cell Type | Stimulus | Readout | IC50 (µM) | Reference |
| IFN-α Suppression | Human pDCs | CpG-A (TLR9 agonist) | IFN-α production | 1.8 | [2] |
| MDP Transport Inhibition | HEK293T cells | MDP (NOD2 ligand) | NF-κB activation | 2.6 | [2] |
| TNF-α Suppression | Human Monocytes | R848 (TLR7/8 agonist) | TNF-α production | Potent Inhibition at 5µM | [2] |
| IL-6 Suppression | Mouse B cells | R837 (TLR7 agonist) | IL-6 production | Potent Inhibition at 5µM | [2] |
Table 2: In Vivo Activity of AJ2-30
| Animal Model | Treatment | Readout | Outcome | Reference |
| Mouse model of inflammation | AJ2-30 co-injected with CpG (TLR9 agonist) | Serum IFN-α, IFN-β, IFN-γ | Significant reduction in cytokine levels | [3] |
| Lupus patient-derived PBMCs | AJ2-30 treatment with TLR7/8 or TLR9 agonists | IFN-α, IFN-γ, IL-6, IL-10, IgG | Substantial blunting of inflammatory cytokine and IgG production | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's therapeutic potential. The following sections provide an overview of key experimental protocols.
Synthesis of this compound
This compound, or N-((3-(1H-benzo[d]imidazol-2-ylamino)-1H-indol-7-yl)methyl)propane-2-carboxamide, can be synthesized according to procedures outlined in patent literature.[3] A general synthetic route is described as follows:
-
Starting Materials: Commercially available 2-aminobenzimidazole and substituted indole precursors.
-
Coupling Reaction: The core structure is formed through a coupling reaction between the 2-aminobenzimidazole and the indole moiety.
-
Purification: The final product is purified using column chromatography (e.g., Biotage with a Hexane/Ethyl acetate gradient) to yield this compound as an off-white solid.[3]
-
Characterization: The structure and purity are confirmed by 1H NMR and mass spectrometry.
In Vitro TLR-Induced Cytokine Production Assay
This assay is fundamental to assessing the inhibitory activity of this compound on TLR signaling.
-
Cell Culture: Primary human plasmacytoid dendritic cells (pDCs) or other relevant immune cells are isolated and cultured.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
TLR Agonist Stimulation: Cells are then stimulated with a specific TLR agonist (e.g., CpG-A for TLR9, R848 for TLR7/8) for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentration of secreted cytokines (e.g., IFN-α, TNF-α) is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[4]
-
Data Analysis: IC50 values are calculated by plotting the percentage of cytokine inhibition against the log concentration of this compound.
mTOR Activation Assay
This assay determines the effect of this compound on the mTOR signaling pathway.
-
Cell Culture and Treatment: Immune cells (e.g., B cells) are treated with this compound and stimulated with a TLR agonist as described above.
-
Cell Lysis: After a short stimulation period (e.g., 30-60 minutes), cells are lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of mTOR substrates, such as p-S6K1 and p-4E-BP1, which are indicative of mTORC1 activity.[5] Total protein levels are also measured as a loading control.
-
Detection: The bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Therapeutic Potential and Future Directions
The inhibition of SLC15A4 by small molecules like this compound represents a promising therapeutic strategy for a range of autoimmune and autoinflammatory disorders. The preclinical data for the closely related analog, AJ2-30, demonstrates potent anti-inflammatory effects in both in vitro and in vivo models, including in cells derived from lupus patients.[2] The mechanism of action, involving the suppression of key inflammatory pathways such as TLR and mTOR signaling, provides a strong rationale for its potential efficacy.
Future research on this compound should focus on:
-
Comprehensive Preclinical Profiling: Generating specific in vitro and in vivo data for this compound, including IC50 values for the inhibition of various TLR-mediated responses, pharmacokinetic and pharmacodynamic studies, and efficacy in relevant animal models of autoimmune diseases.
-
Target Engagement and Selectivity: Confirming direct binding to SLC15A4 in cellular contexts and assessing the selectivity profile against other transporters and off-target kinases.
-
IND-Enabling Studies: Conducting comprehensive safety and toxicology studies to support an Investigational New Drug (IND) application for clinical trials.
Conclusion
This compound is a promising SLC15A4 inhibitor with significant therapeutic potential for the treatment of autoimmune and autoinflammatory diseases. Based on the robust preclinical data of its close analog, AJ2-30, this compound is anticipated to effectively suppress pro-inflammatory cytokine production through the inhibition of TLR and mTOR signaling pathways. This technical guide provides a foundational understanding of this compound's mechanism of action, key experimental protocols for its evaluation, and a summary of the compelling data that supports its continued development. Further investigation is warranted to fully characterize the pharmacological profile of this compound and advance it towards clinical application.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 4. Toll-Like (TLR) Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Regulation of Immune Responses by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on AJ2-71 in Inflammation Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies on AJ2-71, a novel small molecule inhibitor of the solute carrier family 15 member 4 (SLC15A4). The data presented herein is primarily derived from studies on the closely related analog, AJ2-30, which is part of the same series of SLC15A4 inhibitors and shares a common mechanism of action.[1] This document summarizes the current understanding of this compound's anti-inflammatory properties, its mechanism of action, and the experimental methodologies used in its initial characterization.
Core Findings and Data Presentation
This compound and its analogs have demonstrated significant potential in modulating inflammatory responses by targeting SLC15A4, a protein crucial for the function of major innate immune signaling pathways.[2] These compounds have been shown to suppress inflammatory cytokine production in various in vitro and in vivo models, highlighting their therapeutic potential for autoimmune and inflammatory diseases.[2][3]
Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of the AJ2 series of compounds, particularly AJ2-30, has been quantified across multiple assays, demonstrating potent and specific effects on inflammatory signaling pathways.
| Assay | Compound | Metric | Value | Cell Type | Stimulus |
| IFN-α Suppression | AJ2-30 | IC50 | 1.8 µM | Human pDCs | TLR9 agonist |
| MDP Transport Inhibition | AJ2-30 | IC50 | 2.6 µM | N/A | MDP |
| TLR7/8-induced TNF-α Production | AJ2-30 | Inhibition | Significant | Human Monocytes | R848 |
| TLR9-induced IFN-α Production | AJ2-30 | Inhibition | Significant | Human pDCs | CpG-A |
| NOD1/2 Signaling | AJ2-30 | Inhibition | Significant | Human Macrophages | MDP/TriDAP |
Table 1: Summary of in vitro potency and efficacy of AJ2-30 in various inflammation models.[2][4]
In Vivo Anti-Inflammatory Activity
Preclinical evaluation in mouse models of inflammation has shown that AJ2-30 can effectively reduce systemic inflammatory cytokine production.
| Model | Compound | Dose | Effect | Cytokine Measured |
| In vivo inflammation model | AJ2-30 | 50 mpk (i.p.) | Significant reduction | p-mTOR, p-4EBP1 |
| TLR9-induced inflammation | AJ2-30 | N/A | Substantial blunting | Inflammatory cytokines |
Table 2: In vivo anti-inflammatory effects of AJ2-30.[2]
Mechanism of Action: Targeting the SLC15A4-Mediated Inflammatory Cascade
This compound and its analogs function by directly engaging and inhibiting SLC15A4, an endolysosome-resident transporter.[2] This inhibition disrupts downstream signaling cascades crucial for the production of inflammatory cytokines. The proposed mechanism involves the destabilization of SLC15A4, leading to its lysosome-mediated degradation.[2] This, in turn, impairs the activation of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD1/2 signaling pathways.[2][3] A key consequence of SLC15A4 inhibition is the suppression of the mTOR signaling pathway, which is essential for the activation of interferon regulatory factors (IRFs) like IRF5 and IRF7, and subsequent cytokine production.[3]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway affected by this compound and its analogs.
Caption: Proposed mechanism of action of this compound via SLC15A4 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these preliminary findings. The following sections outline the key experimental protocols employed in the characterization of the AJ2 series of compounds.
Isolation of Primary Human Immune Cells
Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors or lupus patients.[2] Specific immune cell populations such as plasmacytoid dendritic cells (pDCs) and monocytes were further purified from PBMCs for downstream functional assays.
In Vitro Cell-Based Assays
-
Cytokine Production Measurement: Purified pDCs or monocytes were treated with the test compounds (e.g., AJ2-30) and subsequently stimulated with TLR agonists (R848 for TLR7/8 or CpG-A for TLR9).[2] After a 24-hour incubation period, the levels of secreted cytokines such as IFN-α and TNF-α in the cell culture supernatants were quantified using ELISA or other immunoassays.[2]
-
NOD1/2 Signaling Assay: Human macrophages were treated with the compounds, polarized with IFN-γ, and then stimulated with the bacterial dipeptides MDP (for NOD2) or TriDAP (for NOD1).[3] The activation of the signaling pathway was assessed by measuring downstream markers.
-
B Cell Activation Assay: Primary human B cells were treated with the compounds and stimulated with TLR agonists.[3] B cell activation was evaluated by measuring the surface expression of co-stimulatory molecules like CD69, CD80, CD86, and MHC-II using flow cytometry.[3]
In Vivo Inflammation Model
-
Animal Model: C57BL/6 mice were used for in vivo studies.[2]
-
Treatment and Challenge: Mice were administered the test compound (e.g., AJ2-30 at 50 mpk) via intraperitoneal injection.[2] Subsequently, an inflammatory response was induced by challenging the mice with a TLR9 ligand (CpG-A).[2]
-
Analysis: After a defined period (e.g., 2 hours), spleens were harvested, and splenocytes were analyzed by flow cytometry to assess the phosphorylation status of key signaling molecules like mTOR and 4EBP1 in specific immune cell populations (e.g., pDCs).[2]
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the in vitro anti-inflammatory activity of this compound and its analogs.
Caption: General workflow for in vitro anti-inflammatory assays.
Concluding Remarks
The preliminary studies on this compound and its analogs, particularly AJ2-30, provide a strong rationale for their further development as anti-inflammatory therapeutics. The data indicates a potent and specific mechanism of action centered on the inhibition of SLC15A4, a key regulator of innate immune signaling. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and evaluating their efficacy in more advanced preclinical models of autoimmune and inflammatory diseases. The detailed experimental protocols and mechanistic insights presented in this guide offer a solid foundation for these future research endeavors.
References
- 1. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AJ2-Series SLC15A4 Inhibitors
Note: Extensive searches for "AJ2-71" did not yield specific public data. The following protocols are based on published research for the closely related and well-characterized SLC15A4 inhibitor, AJ2-30 , and other compounds in the AJ2 series. These compounds are investigated for their anti-inflammatory properties through the inhibition of Solute Carrier Family 15 Member 4 (SLC15A4).
Introduction
The AJ2-series of small molecules, including compounds like AJ2-30, are potent and selective inhibitors of SLC15A4. SLC15A4 is a lysosomal membrane protein crucial for the signaling of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and play a central role in innate immunity.[1][2] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. These application notes provide detailed protocols for the in vitro characterization of AJ2-series compounds' effects on immune cells.
Mechanism of Action
AJ2-series compounds inhibit SLC15A4, which disrupts the signaling cascade downstream of endosomal TLRs. This leads to the suppression of pro-inflammatory cytokine production, such as type I interferons (IFN-I), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in various immune cell types, including plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of AJ2-30 in inhibiting SLC15A4.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of AJ2-30 and a related inactive control, AJ2-18.
| Cell Type | Assay | Stimulant | Measured Cytokine/Marker | AJ2-30 (5 µM) Effect | AJ2-18 (5 µM) Effect | Reference |
| Human pDCs | Cytokine Production | CpG-A (TLR9) | IFN-α | Inhibition | Inactive | [2][3] |
| Human pDCs | Cytokine Production | R848 (TLR7/8) | IFN-α | Inhibition | Inactive | [2][3] |
| Human Monocytes | Cytokine Production | R848 (TLR7/8) | TNF-α | Inhibition | Inactive | [2] |
| Human Macrophages | NOD1/2 Signaling | MDP / TriDAP | IL-6 | Inhibition | Inactive | [2][3] |
| Human B cells | B cell Activation | R837 (TLR7) | CD86 Expression | Suppression | Inactive | [2] |
| Mouse B cells | Cytokine Production | R837 (TLR7) | IL-6 | Inhibition | Inactive | [2] |
Experimental Protocols
Isolation of Human Plasmacytoid Dendritic Cells (pDCs)
A detailed protocol for the isolation of pDCs from peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
Caption: Workflow for the isolation of human pDCs.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
pDC Enrichment: Enrich pDCs from the PBMC population using a pDC isolation kit based on negative magnetic selection.
-
Cell Purity: Assess the purity of the isolated pDCs by flow cytometry, staining for pDC markers (e.g., CD123+, BDCA-2/CD303+).
-
Cell Culture: Culture the isolated pDCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and IL-3.
In Vitro Cytokine Production Assay
This protocol details the measurement of cytokine production from immune cells following treatment with AJ2-series compounds and stimulation.
Protocol:
-
Cell Plating: Plate isolated immune cells (e.g., pDCs, monocytes) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Pre-treat the cells with the desired concentrations of AJ2-30 or control compounds (e.g., 5 µM of AJ2-18) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist. For example:
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-α, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
B Cell Activation Assay
This protocol is for assessing the effect of AJ2-series compounds on B cell activation by measuring surface marker expression.
Protocol:
-
B Cell Isolation: Isolate primary human B cells from PBMCs using a B cell isolation kit.
-
Cell Plating: Plate the B cells in a 96-well plate.
-
Treatment and Stimulation: Treat the cells with AJ2-30 (e.g., 5 µM) and simultaneously stimulate with a TLR agonist such as R837 (TLR7) or CpG-B (TLR9).[3]
-
Incubation: Incubate for 24 hours.
-
Staining: Stain the cells with fluorescently labeled antibodies against B cell activation markers (e.g., CD69, CD80, CD86, MHC-II).[3]
-
Flow Cytometry: Analyze the expression of the activation markers on live cells using a flow cytometer.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of AJ2-series compounds as SLC15A4 inhibitors. These assays are essential for characterizing their inhibitory effects on TLR signaling and downstream inflammatory responses in key immune cell populations. Researchers can adapt these methodologies to investigate other compounds within this class or to explore their effects on different cell types and signaling pathways.
References
Application Notes and Protocols for the Use of AJ2-30 (SLC15A4 Inhibitor) in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of AJ2-30, a potent and selective small molecule inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4). SLC15A4 is an endolysosomal transporter critically involved in innate immune signaling pathways. Pharmacological inhibition of SLC15A4 with AJ2-30 has been demonstrated to suppress inflammatory responses in various primary human immune cells, making it a valuable tool for research and a potential therapeutic target for autoimmune diseases.[1][2]
AJ2-30 functions by directly engaging SLC15A4, leading to the suppression of Toll-like receptor (TLR) 7, 8, and 9, as well as NOD1 and NOD2 signaling pathways.[1] This inhibition consequently blunts the downstream production of inflammatory cytokines and modulates immune cell activation.[1]
Mechanism of Action
AJ2-30 is a specific inhibitor of SLC15A4. Its mechanism of action involves the direct binding to SLC15A4, which is expressed in immune cells like plasmacytoid dendritic cells (pDCs), B cells, monocytes, and macrophages.[1][3] This interaction disrupts the normal function of SLC15A4, which is essential for the activation of endolysosomal TLRs (TLR7, TLR8, TLR9) and NOD-like receptors (NOD1, NOD2).[1] The inhibition of these pathways leads to a reduction in the production of key inflammatory cytokines such as Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1][4]
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times for AJ2-30 in Primary Human Immune Cells
| Cell Type | Recommended Concentration | Incubation Time | Downstream Effect | Reference |
| Plasmacytoid Dendritic Cells (pDCs) | 5 µM | 24 hours | Inhibition of IFN-α production | [1] |
| Monocytes | 5 µM | 24 hours | Inhibition of TNF-α production | [1] |
| B Cells | 5 µM | 24 hours - 6 days | Inhibition of activation markers (CD69, CD80, CD86), cytokine production (IL-6, TNF-α), and IgG secretion | [1] |
| Macrophages | 5 µM | 24 hours | Inhibition of NOD1/2 signaling | [1] |
Table 2: Summary of AJ2-30 Effects on Cytokine Production in Primary Human Immune Cells
| Cell Type | Stimulant | Cytokine Measured | Effect of AJ2-30 (5 µM) | Reference |
| pDCs | CpG-A (TLR9 agonist) | IFN-α | Significant Inhibition | [1] |
| pDCs | R848 (TLR7/8 agonist) | IFN-α | Significant Inhibition | [1] |
| Monocytes | R848 (TLR7/8 agonist) | TNF-α | Significant Inhibition | [1] |
| B Cells | CpG-B (TLR9 agonist) | IL-6, TNF-α | Significant Inhibition | [1] |
| Macrophages | MDP (NOD2 agonist) | (Downstream signaling) | Significant Inhibition | [1] |
| Macrophages | TriDAP (NOD1 agonist) | (Downstream signaling) | Significant Inhibition | [1] |
Experimental Protocols
Protocol 1: Isolation of Primary Human Immune Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general guideline for the isolation of various immune cell subsets. For detailed, step-by-step instructions, please refer to established cell isolation protocols.[5][6]
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ or EasySep™ Human cell isolation kits (e.g., for pDCs, Monocytes, B Cells)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate specific immune cell subsets (pDCs, monocytes, B cells) from the PBMC fraction using negative or positive selection kits according to the manufacturer's instructions.
-
To generate macrophages, culture isolated monocytes with appropriate differentiation factors (e.g., M-CSF) for 5-7 days.
-
Resuspend isolated cells in complete RPMI-1640 medium and perform a cell count and viability assessment.
Protocol 2: Treatment of Primary Human Immune Cells with AJ2-30 and Stimulation
Materials:
-
AJ2-30 (resuspended in DMSO)
-
Appropriate cell culture plates (e.g., 96-well plates)
-
Stimulants: CpG-A, CpG-B, R848, MDP, TriDAP (refer to Table 2 for examples)
-
Complete RPMI-1640 medium
Procedure:
-
Seed the isolated primary immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[4]
-
Prepare a working stock of AJ2-30 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add AJ2-30 to the cells at the desired final concentration (e.g., 5 µM). An inactive control analog, such as AJ2-18, can be used as a negative control.[1]
-
Incubate the cells for 1-2 hours at 37°C, 5% CO2.
-
Add the appropriate stimulant to the wells to activate the desired signaling pathway.
-
Incubate the plate for the recommended time (e.g., 24 hours for cytokine analysis).[1]
Protocol 3: Analysis of Cytokine Production using ELISA
Materials:
-
ELISA kits for the cytokines of interest (e.g., human IFN-α, TNF-α, IL-6)
-
Plate reader
Procedure:
-
After the incubation period, centrifuge the cell culture plate and collect the supernatant.
-
Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the secreted cytokines.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Assessment of B Cell Activation by Flow Cytometry
Materials:
-
Fluorochrome-conjugated antibodies against human CD19, CD69, CD80, and CD86
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Following treatment and stimulation, harvest the B cells and wash them with FACS buffer.
-
Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the expression levels of the activation markers on the CD19+ B cell population.
Troubleshooting
-
Low Cell Viability: Ensure gentle handling of primary cells. Check the toxicity of the AJ2-30 batch and the final DMSO concentration. Studies have shown no evidence of toxicity for AJ2-30 in multiple primary immune cells at effective concentrations.[1]
-
High Variability between Donors: Primary human immune cells can exhibit significant donor-to-donor variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
Ineffective Inhibition: Confirm the activity of the AJ2-30 compound. Ensure proper stimulation of the cells. Titrate the concentration of AJ2-30 to determine the optimal inhibitory concentration for your specific experimental setup.
Conclusion
AJ2-30 is a valuable chemical probe for studying the role of SLC15A4 in innate immunity. These application notes provide a framework for its use in primary human immune cells. By following these protocols, researchers can effectively investigate the anti-inflammatory properties of SLC15A4 inhibition and explore its potential as a therapeutic strategy for immune-mediated diseases.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AJ2-71 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AJ2-71, a potent inhibitor of the solute carrier family 15 member 4 (SLC15A4), in mouse models of inflammation. The provided protocols are based on published studies involving the closely related compound AJ2-30, which shares a similar structure and mechanism of action.
Mechanism of Action
This compound is an inhibitor of SLC15A4, an endolysosome-resident transporter crucial for the signaling of Toll-like receptors (TLRs) 7, 8, and 9. By inhibiting SLC15A4, this compound disrupts downstream signaling pathways, including the mTOR pathway, leading to the suppression of pro-inflammatory cytokine production.[1] This makes it a promising candidate for the therapeutic intervention in autoimmune and inflammatory diseases.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of the closely related SLC15A4 inhibitor, AJ2-30, in a mouse model of TLR9-induced inflammation. While this data is for AJ2-30, it provides a strong indication of the expected activity for this compound.
| Compound | Dosage | Administration Route | Mouse Strain | Challenge | Timepoint | Key Findings | Reference |
| AJ2-30 | 50 mg/kg (mpk) | Intraperitoneal (i.p.) | C57BL/6 | CpG-A complexed with DOTAP (2 µ g/mouse , i.v.) | 6 hours | Reduced proinflammatory cytokine levels in plasma. | [1] |
| AJ2-30 | 50 mg/kg (mpk) | Intraperitoneal (i.p.) | C57BL/6 | CpG-A complexed with DOTAP (2 µ g/mouse , i.v.) | 2 hours | Inhibited mTOR signaling in splenic pDCs (reduced p-mTOR and p-4EBP1 levels). | [1] |
Experimental Protocols
In Vivo Model of TLR9-Induced Inflammation
This protocol describes the induction of a systemic inflammatory response in mice using a TLR9 agonist and the assessment of the anti-inflammatory effects of an SLC15A4 inhibitor.
Materials:
-
This compound (or a closely related analog like AJ2-30)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
TLR9 agonist: CpG-A complexed with DOTAP
-
C57BL/6 mice (age and gender-matched)
-
Sterile syringes and needles for injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA kits for cytokine measurement (e.g., IFN-α, TNF-α)
-
Flow cytometer and relevant antibodies (for signaling pathway analysis)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL injection volume) using the recommended vehicle. Ensure the final solution is clear and homogenous.[2] A recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Animal Dosing:
-
Acclimate C57BL/6 mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Inflammatory Challenge:
-
Shortly after compound administration, challenge the mice with the TLR9 ligand CpG-A complexed with DOTAP (e.g., 2 µg per mouse) via tail vein injection.
-
-
Sample Collection and Analysis:
-
For Cytokine Analysis (6-hour timepoint):
-
At 6 hours post-challenge, collect blood via cardiac puncture or another approved method into EDTA-coated tubes.
-
Centrifuge the blood to separate plasma.
-
Measure the levels of proinflammatory cytokines (e.g., IFN-α, TNF-α) in the plasma using ELISA kits according to the manufacturer's instructions.
-
-
For Signaling Pathway Analysis (2-hour timepoint):
-
At 2 hours post-challenge, euthanize the mice and isolate the spleens.
-
Prepare a single-cell suspension of splenocytes.
-
Enrich for CD11c+ cells.
-
Perform intracellular staining for phosphorylated mTOR (p-mTOR) and phosphorylated 4E-BP1 (p-4EBP1) in plasmacytoid dendritic cells (pDCs), identified as B220+, CD11c mid.
-
Analyze the stained cells by flow cytometry.
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SLC15A4, disrupting TLR9-mediated activation of mTORC1 and subsequent pro-inflammatory cytokine production.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of TLR9-induced inflammation.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate AJ2-71 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the biological activity of AJ2-71 and related compounds, which are potent inhibitors of the solute carrier family 15 member 4 (SLC15A4). The primary mechanism of action for this class of compounds is the suppression of inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain-containing (NOD-like) receptors. The following protocols are designed to quantify the inhibitory effects of this compound on various immune cell functions.
Overview of this compound and its Target: SLC15A4
This compound is a small molecule inhibitor targeting SLC15A4, a proton-coupled amino acid transporter predominantly expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1] SLC15A4 is crucial for the activation of endolysosomal nucleic acid-sensing TLRs (TLR7, TLR8, and TLR9) and cytoplasmic NOD-like receptors (NOD1 and NOD2).[2] By inhibiting SLC15A4, compounds like AJ2-30 (a structurally related and well-characterized analog) can effectively block the production of pro-inflammatory cytokines, including type I interferons (IFN-α) and tumor necrosis factor-alpha (TNF-α), making them promising candidates for the treatment of autoimmune and inflammatory diseases.[2]
Quantitative Data Summary
The inhibitory activity of this compound series compounds can be quantified using various cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the representative compound AJ2-30.
| Assay | Cell Type | Stimulus | Readout | IC50 (µM) | Reference |
| IFN-α Suppression | Human pDCs | CpG-A | IFN-α ELISA | 1.8 | |
| MDP Transport Inhibition | HEK293T cells | MDP | Reporter Gene | 2.6 |
Signaling Pathway Modulated by this compound
The following diagram illustrates the signaling pathway inhibited by this compound.
References
Application Notes and Protocols for AJ2-71 in TLR7/9 Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ2-71 is a potent and selective small molecule inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein residing in the endolysosomal compartment. SLC15A4 is critically involved in the signaling pathways of Toll-like receptors 7 (TLR7) and 9 (TLR9), which are key sensors of single-stranded RNA and unmethylated CpG DNA, respectively. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). This compound, by targeting SLC15A4, offers a valuable tool for investigating the role of TLR7/9-mediated signaling in immunity and disease. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research. While specific quantitative data for this compound is limited in publicly available literature, the information presented here is substantially based on its close and well-characterized analog, AJ2-30, which shares a similar core structure and mechanism of action.
Mechanism of Action
This compound functions as an inhibitor of SLC15A4, which plays a crucial role in the activation of downstream signaling cascades following TLR7 and TLR9 stimulation. The proposed mechanism of action involves the disruption of a critical signaling hub orchestrated by SLC15A4 in the endolysosome.
-
Inhibition of Downstream Signaling: Pharmacological inhibition of SLC15A4 by compounds like this compound has been shown to suppress the activation of key transcription factors, including Interferon Regulatory Factor 5 (IRF5) and IRF7.[1][2] This leads to a significant reduction in the production of pro-inflammatory cytokines such as type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[1][2][3]
-
mTOR Pathway Involvement: The inhibitory effect of SLC15A4 blockade is linked to the suppression of the mTOR signaling pathway, which is essential for the expression of type I IFNs and other pro-inflammatory cytokines in response to TLR7/9 activation.[1][2]
-
No Impact on Proximal TLR Signaling: Notably, inhibition of SLC15A4 does not appear to affect the initial proximal signaling events of the TLR7/8 pathway, such as the activation of IRAK1, IKKα/β, and IκBα.[1][2]
Below is a diagram illustrating the proposed signaling pathway and the point of intervention by this compound.
Caption: TLR7/9 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data for the SLC15A4 inhibitor AJ2-30, a close analog of this compound. This data provides an expected range of potency for this compound.
Table 1: In Vitro Potency of AJ2-30
| Assay | Cell Type | Stimulus | Readout | IC50 (µM) | Reference |
| IFN-α Suppression | Human pDCs | CpG-A | IFN-α | 1.8 | [2] |
| MDP Transport Inhibition | A549 NF-κB Reporter | MDP | NF-κB Activation | 2.6 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies using the related compound AJ2-30 and can be adapted for use with this compound.
Protocol 1: In Vitro Inhibition of TLR9-Induced IFN-α Production in Human Plasmacytoid Dendritic Cells (pDCs)
This protocol details the procedure to assess the inhibitory effect of this compound on TLR9-mediated IFN-α production in primary human pDCs.
Caption: Experimental workflow for assessing this compound's inhibition of IFN-α.
Materials:
-
This compound (and inactive control, e.g., AJ2-18, if available)
-
Dimethyl sulfoxide (DMSO)
-
Human peripheral blood mononuclear cells (PBMCs)
-
pDC isolation kit (e.g., magnetic-activated cell sorting)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
TLR9 agonist (e.g., CpG-A)
-
96-well cell culture plates
-
Human IFN-α ELISA kit
Procedure:
-
pDC Isolation: Isolate pDCs from fresh human PBMCs according to the manufacturer's instructions for the pDC isolation kit.
-
Cell Plating: Resuspend the isolated pDCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2.5 x 10^4 cells per well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Add the diluted this compound or DMSO vehicle control to the appropriate wells and incubate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Stimulation: Add the TLR9 agonist (e.g., CpG-A at a final concentration of 1 µM) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
IFN-α Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-α in the supernatant using a human IFN-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the IFN-α concentration against the log of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.
Protocol 2: In Vivo Assessment of TLR9-Mediated Cytokine Production in Mice
This protocol describes a method to evaluate the in vivo efficacy of this compound in a mouse model of TLR9-induced systemic inflammation.
Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory effects.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO/Cremophor EL/saline)
-
TLR9 agonist (e.g., CpG-containing ODN)
-
C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for injection
-
Blood collection tubes
-
Mouse cytokine ELISA or multiplex bead array kits
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Formulation: Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle such as 10% DMSO, 10% Cremophor EL, 80% saline).
-
Dosing and Stimulation:
-
Administer the formulated this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral administration).
-
Co-administer the TLR9 agonist (e.g., CpG) via the same or a different route as specified in the experimental design.
-
-
Blood Collection: At a predetermined time point after administration (e.g., 6 hours), collect blood from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture under terminal anesthesia).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IFN-α, IL-6, TNF-α) in the serum using ELISA or a multiplex bead array.
-
Data Analysis: Compare the cytokine levels between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a valuable chemical probe for elucidating the role of SLC15A4 in TLR7/9-mediated signaling. Its ability to potently inhibit the production of pro-inflammatory cytokines makes it a useful tool for studying the pathological mechanisms of autoimmune diseases and for the preclinical evaluation of SLC15A4 as a therapeutic target. The protocols provided herein, based on the well-characterized analog AJ2-30, offer a solid foundation for researchers to incorporate this compound into their studies of innate immunity and inflammation.
References
Application of AJ2-30 in Lupus Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and the overactivation of inflammatory pathways. A key driver of lupus pathogenesis is the aberrant activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which recognize nucleic acids and lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a critical component in these signaling pathways, making it a promising therapeutic target.
This document provides detailed application notes and protocols for the use of AJ2-30, a first-in-class functional inhibitor of SLC15A4, in lupus research models. AJ2-30 has been shown to effectively suppress inflammatory responses in both human cells from lupus patients and in murine models of inflammation, highlighting its potential as a valuable tool for studying lupus pathology and as a lead compound for drug development.[1][2]
Mechanism of Action
AJ2-30 is a potent inhibitor of SLC15A4, an endolysosome-resident transporter protein highly expressed in immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[1] SLC15A4 plays a crucial role in the signaling cascades downstream of TLR7, TLR8, and TLR9. The mechanism of action of AJ2-30 involves the following key steps:
-
Direct Binding and Destabilization: AJ2-30 directly binds to SLC15A4, leading to its destabilization and subsequent lysosomal-mediated degradation.[1]
-
Disruption of the SLC15A4-TASL Complex: SLC15A4 acts as a scaffold for the adaptor protein TASL (TLR Adaptor interacting with SLC15A4 on the Lysosome). This complex is essential for the activation of Interferon Regulatory Factor 5 (IRF5).[3][4] AJ2-30's engagement with SLC15A4 disrupts this critical interaction.
-
Inhibition of mTOR Signaling: The SLC15A4-TASL complex is also linked to the activation of the mTOR (mechanistic target of rapamycin) signaling pathway, which is essential for the production of type I IFNs and other inflammatory cytokines.[1][5] AJ2-30 treatment leads to a significant reduction in the phosphorylation of mTOR and its downstream effector 4E-BP1.[1]
-
Suppression of Cytokine Production: By inhibiting the SLC15A4/TASL/mTOR axis, AJ2-30 effectively blunts the production of a wide range of pro-inflammatory cytokines, including IFN-α, IFN-β, IFN-γ, IL-6, and IL-10, in response to TLR7/8/9 stimulation.[1]
-
Reduction of B Cell Activation and Antibody Production: AJ2-30 has been shown to reduce the expression of co-stimulatory molecules (CD80, CD86, and MHC-II) on B cells and decrease IgG production, indicating its potential to curb the autoantibody response in lupus.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of AJ2-30 in various lupus research models.
Table 1: In Vitro Efficacy of AJ2-30 in Human and Murine Immune Cells
| Assay | Cell Type | Stimulant | AJ2-30 Concentration | Observed Effect | Reference |
| IFN-α Suppression | Human pDCs | CpG-A (1 µM) | 1.8 µM (IC50) | 50% inhibition of IFN-α production | [6] |
| MDP Transport Inhibition | A549 cells (engineered) | MDP (500 ng/mL) | 2.6 µM (IC50) | 50% inhibition of SLC15A4-mediated MDP transport | |
| IFN-α Production | Human pDCs | CpG-A (1 µM) or R848 (5 µg/mL) | 5 µM | Significant reduction in IFN-α secretion | [1] |
| TNF-α Production | Human Monocytes | R848 (5 µg/mL) | 5 µM | Significant inhibition of TNF-α production | [1] |
| B Cell Activation | Human B Cells | CpG or R837 | 5 µM | Suppression of CD80, CD86, and MHC-II expression | [1][7] |
| IgG Production | Human B Cells | CpG-B or R837 | 5 µM | Significant reduction in total IgG levels | [1] |
| Cytokine Production | PBMCs from Lupus Patients | CpG-A (1 µM) or R837 (10 µg/mL) | 5 µM | Substantial reduction in IFN-α, IFN-γ, IL-6, and IL-10 | [1] |
Table 2: In Vivo Efficacy of AJ2-30 in a Mouse Model of Inflammation
| Animal Model | Treatment | Dosage | Readout | Observed Effect | Reference |
| C57BL/6 Mice | AJ2-30 (i.p. injection) | 50 mpk | Serum Cytokines (6h post CpG-A) | Significant reduction in IFN-α, IFN-β, and IFN-γ | [1] |
| C57BL/6 Mice | AJ2-30 (i.p. injection) | 50 mpk | Splenic pDC Signaling (2h post CpG-A) | Suppression of p-mTOR and p-4E-BP1 | [1] |
Mandatory Visualizations
Signaling Pathway of AJ2-30 Action
Caption: AJ2-30 inhibits TLR7/9 signaling by targeting SLC15A4.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing AJ2-30's effect on lupus PBMCs.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs from Lupus Patients
Objective: To assess the effect of AJ2-30 on cytokine production, B cell activation, and IgG secretion in peripheral blood mononuclear cells (PBMCs) from SLE patients.
Materials:
-
Blood samples from SLE patients
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
AJ2-30 (stock solution in DMSO)
-
DMSO (vehicle control)
-
TLR agonists: R837 (TLR7/8), CpG-A (TLR9), CpG-B (TLR9)
-
96-well cell culture plates
-
ELISA kits for IFN-α, IFN-γ, IL-6, IL-10, and total IgG
-
Flow cytometry antibodies: anti-CD19, anti-CD80, anti-CD86, anti-MHC-II
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Treatment: Add AJ2-30 to the desired final concentration (e.g., 5 µM). Add an equivalent volume of DMSO to control wells.
-
Stimulation: Immediately after treatment, add TLR agonists to the respective wells (e.g., R837 at 10 µg/mL, CpG-A at 1 µM, or CpG-B at 1 µM).
-
Incubation:
-
For cytokine analysis: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
For B cell activation marker analysis: Incubate for 24 hours.
-
For IgG analysis: Incubate for 6 days.
-
-
Sample Collection:
-
For cytokine and IgG analysis: Centrifuge the plates and collect the supernatant. Store at -80°C until analysis.
-
For B cell activation marker analysis: Harvest the cells.
-
-
Analysis:
-
ELISA: Quantify the levels of IFN-α, IFN-γ, IL-6, IL-10, and total IgG in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Flow Cytometry: Stain the harvested cells with fluorescently labeled antibodies against CD19, CD80, CD86, and MHC-II. Analyze the expression of activation markers on the B cell population (CD19+) using a flow cytometer.
-
Protocol 2: In Vivo CpG-A Induced Inflammation Mouse Model
Objective: To evaluate the in vivo efficacy of AJ2-30 in a TLR9-driven inflammation model.
Materials:
-
C57BL/6 mice
-
AJ2-30
-
Vehicle control (e.g., DMSO in corn oil)
-
CpG-A oligodeoxynucleotide
-
DOTAP Liposomal Transfection Reagent
-
Sterile PBS
-
Equipment for intraperitoneal (i.p.) and intravenous (i.v.) injections
-
Materials for blood collection (e.g., retro-orbital bleeding) and spleen harvesting
-
ELISA kits for murine IFN-α, IFN-β, and IFN-γ
-
Flow cytometry antibodies for murine p-mTOR and p-4E-BP1, and cell surface markers (e.g., CD11c, B220)
-
Flow cytometer
Procedure:
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Compound Administration: Administer AJ2-30 (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection.
-
Inflammation Induction:
-
Prepare the CpG-A/DOTAP complex by mixing CpG-A (e.g., 2 µg per mouse) with DOTAP in sterile PBS according to the manufacturer's instructions.
-
One hour after AJ2-30 administration, inject the CpG-A/DOTAP complex intravenously into the tail vein.
-
-
Sample Collection:
-
For Cytokine Analysis: At 6 hours post-CpG-A injection, collect blood via retro-orbital bleeding. Isolate serum by centrifugation and store at -80°C.
-
For Signaling Analysis: At 2 hours post-CpG-A injection, euthanize the mice and harvest the spleens.
-
-
Analysis:
-
Serum Cytokine Measurement: Quantify the levels of IFN-α, IFN-β, and IFN-γ in the serum using specific ELISA kits.
-
Flow Cytometry for Phospho-proteins: a. Prepare a single-cell suspension from the harvested spleens. b. Enrich for CD11c+ cells if desired. c. Perform surface staining for pDC markers (e.g., B220). d. Fix and permeabilize the cells using a phosphorylation-compatible buffer system. e. Perform intracellular staining for p-mTOR and p-4E-BP1. f. Analyze the phosphorylation status of mTOR and 4E-BP1 in the splenic pDC population by flow cytometry.
-
Conclusion
AJ2-30 is a valuable chemical probe for investigating the role of SLC15A4 in lupus and other autoimmune diseases. Its ability to potently and specifically inhibit the TLR7/9-SLC15A4-mTOR signaling axis provides a powerful tool for dissecting the molecular mechanisms of inflammation in these conditions. The protocols outlined in this document provide a framework for utilizing AJ2-30 in both in vitro and in vivo lupus research models. Further optimization of the potency and pharmacokinetic properties of AJ2-30 and its analogs may pave the way for its development as a novel therapeutic for SLE.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupusnewstoday.com [lupusnewstoday.com]
- 3. From the feeble mouse to powerful therapeutics: Disrupting a key interaction in the pathway to systemic lupus – Omass [omass.com]
- 4. TASL is the SLC15A4-associated adaptor for IRF5 activation by TLR7-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptide symporter SLC15a4 is essential for the development of systemic lupus erythematosus in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes: In Vivo Efficacy of SLC15A4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solute Carrier Family 15 Member 4 (SLC15A4) is an endolysosome-resident transporter that has emerged as a critical regulator of innate immune signaling pathways.[1][2][3][4][5] It plays a pivotal role in the function of Toll-like receptors (TLRs) 7, 8, and 9, as well as nucleotide-binding oligomerization domain-containing protein (NOD) signaling in various immune cells.[1][2][3][4][5] Genetic and pharmacological inhibition of SLC15A4 has been shown to suppress the production of pro-inflammatory cytokines, including type I interferons (IFN-I), making it a promising therapeutic target for autoimmune and autoinflammatory diseases such as systemic lupus erythematosus (SLE).[1][2][6][7] This document provides a summary of the in vivo efficacy of SLC15A4 inhibitors, with a focus on the lead compound AJ2-30 and related molecules, and detailed protocols for their evaluation.
Mechanism of Action
SLC15A4 functions as a proton-coupled transporter of amino acids and di/tri-peptides within the endolysosomal compartment.[2][3] Its inhibition has been demonstrated to disrupt downstream signaling cascades initiated by endosomal TLRs. The primary mechanism involves the impairment of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for the IRF7-IFN-I regulatory circuit.[2][6] Pharmacological inhibition of SLC15A4 with compounds like AJ2-30 leads to a reduction in the activation of mTOR and its downstream effectors, ultimately suppressing the production of inflammatory cytokines.[2]
In Vivo Efficacy of SLC15A4 Inhibitors
Studies have demonstrated the potent anti-inflammatory effects of SLC15A4 inhibitors in preclinical in vivo models. The compound AJ2-30, a first-in-class functional inhibitor of SLC15A4, has shown significant efficacy in a mouse model of inflammation.
Summary of In Vivo Data
| Compound | Model System | Treatment Regimen | Readout | Results | Reference |
| AJ2-30 | C57BL/6 Mice (Inflammation Model) | Single dose co-injected with CpG-A/DOTAP | Serum Cytokine Levels (IFN-α, IFN-β, IFN-γ) at 6 hours post-injection | Significant reduction in IFN-α, IFN-β, and IFN-γ levels. | [2] |
| AJ2-30 | C57BL/6 Mice (Inflammation Model) | Single dose co-injected with CpG-A/DOTAP | Splenic p-mTOR and p-4E-BP1 levels at 2 hours post-injection | Concatenate suppression of p-mTOR and p-4E-BP1. | [2] |
| AJ2-3, AJ2-30 | Mice (Inflammation Model) | Single dose co-injected with CpG (TLR9 agonist) | Serum Cytokine Levels at 6 hours post-injection | Active in reducing cytokine levels. | [8] |
| AJ2-22 | Mice (Inflammation Model) | Single dose co-injected with CpG (TLR9 agonist) | Serum Cytokine Levels at 6 hours post-injection | Inactive control. | [8] |
Experimental Protocols
In Vivo Mouse Model of TLR9-Induced Inflammation
This protocol describes the methodology to assess the in vivo efficacy of SLC15A4 inhibitors in a mouse model of acute inflammation induced by a TLR9 agonist.
Materials:
-
C57BL/6 mice
-
SLC15A4 inhibitor (e.g., AJ2-30)
-
Vehicle control
-
CpG-A/DOTAP complex (TLR9 agonist)
-
Equipment for retro-orbital bleeding
-
Serum separation tubes
-
ELISA kits for mouse IFN-α, IFN-β, and IFN-γ
-
Reagents and equipment for Western blotting (for p-mTOR and p-4E-BP1 analysis)
-
Tools for spleen harvesting
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Compound Preparation: Prepare the SLC15A4 inhibitor and vehicle control solutions.
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + CpG-A/DOTAP, Inhibitor + CpG-A/DOTAP).
-
Dosing: Co-inject the SLC15A4 inhibitor (or vehicle) and the CpG-A/DOTAP complex.
-
Sample Collection (Cytokine Analysis): At 6 hours post-injection, collect blood via retro-orbital bleeding.
-
Serum Isolation: Allow the blood to clot and then centrifuge to isolate the serum.
-
Cytokine Measurement: Quantify the levels of IFN-α, IFN-β, and IFN-γ in the serum using specific ELISA kits according to the manufacturer's instructions.
-
Sample Collection (Mechanism of Action): At 2 hours post-injection, euthanize a subset of mice and harvest the spleens.
-
Protein Extraction and Western Blotting: Prepare spleen lysates and perform Western blotting to analyze the phosphorylation status of mTOR and 4E-BP1.
Visualizations
Signaling Pathway of SLC15A4 in Immune Cells
Caption: SLC15A4-mediated TLR signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy of SLC15A4 inhibitors.
Conclusion
The available data strongly support the therapeutic potential of SLC15A4 inhibitors for the treatment of inflammatory and autoimmune diseases.[1][2][4][9] The lead compound, AJ2-30, and related molecules effectively suppress the production of key pro-inflammatory cytokines in vivo by inhibiting the SLC15A4-mTOR signaling axis. The protocols and visualizations provided herein serve as a comprehensive guide for researchers and drug development professionals working on the preclinical evaluation of this promising new class of immunomodulatory agents. Further studies are warranted to explore the full therapeutic utility of SLC15A4 inhibitors in various disease models.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 9. [PDF] Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
Application Note: Measuring the Effects of AJ2-71 and Related SLC15A4 Inhibitors on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ2-71 is a small molecule inhibitor of the solute carrier family 15 member 4 (SLC15A4), a transporter protein primarily expressed in immune cells.[1][2] SLC15A4 is crucial for the signaling of endosomal Toll-like receptors (TLRs) 7, 8, and 9, as well as nucleotide-binding oligomerization domain-containing protein (NOD) signaling.[3][4][5] Inhibition of SLC15A4 has been shown to suppress the production of pro-inflammatory cytokines, making it a promising target for the development of therapeutics for autoimmune and inflammatory diseases.[3][5][6]
While detailed public data on this compound is limited, this application note will utilize the extensive research conducted on a closely related and well-characterized SLC15A4 inhibitor, AJ2-30 , to provide a comprehensive guide to measuring the effects of this class of compounds on cytokine production. AJ2-30 has been demonstrated to directly engage SLC15A4 and inhibit downstream inflammatory signaling.[3][6]
Mechanism of Action: Inhibition of TLR7/9 Signaling
SLC15A4 plays a critical role in the activation of interferon regulatory factors (IRFs) and subsequent production of type I interferons (IFNs) and other inflammatory cytokines following the stimulation of TLR7 and TLR9 by viral or self-nucleic acids. Inhibition of SLC15A4 by compounds such as AJ2-30 disrupts this signaling cascade, leading to a significant reduction in the production of cytokines like IFN-α, IL-6, and TNF-α.[3]
Caption: Inhibition of SLC15A4 by this compound/AJ2-30 disrupts TLR7/9 signaling, preventing IRF7 activation and subsequent cytokine production.
Data Presentation: Quantitative Effects of AJ2-30 on Cytokine Production
The following table summarizes the inhibitory activity of AJ2-30 on the production of various cytokines in different human immune cell assays.
| Target Cytokine | Cell Type | Stimulant | IC50 Value (μM) | Reference |
| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | CpG-A (TLR9 agonist) | 1.8 | [3][7] |
| TNF-α | Monocytes | R848 (TLR7/8 agonist) | Not explicitly defined as IC50, but significant inhibition at 5 µM | [3] |
| IL-6 | B cells | R837 (TLR7 agonist) | Not explicitly defined as IC50, but significant inhibition | [3] |
| IFN-α | PBMCs from Lupus Patients | CpG-2006 (TLR9 agonist) | Significant reduction | [7] |
| IL-6 | PBMCs from Lupus Patients | R-837 (TLR7 agonist) | Significant reduction | [7] |
Experimental Protocols
Experimental Workflow: Measuring Cytokine Inhibition
Caption: General workflow for assessing the inhibitory effect of this compound/AJ2-30 on cytokine production in primary immune cells.
Protocol 1: Measurement of Secreted Cytokines by ELISA
This protocol is designed to quantify the concentration of cytokines secreted into the cell culture supernatant.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs).
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
This compound or AJ2-30 (dissolved in DMSO).
-
TLR agonist (e.g., CpG-A for TLR9, R848 for TLR7/8).
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IFN-α, IL-6, or TNF-α).
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed primary immune cells (e.g., pDCs at 2 x 10^4 cells/well) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound/AJ2-30 or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the appropriate TLR agonist to the wells. For example, stimulate pDCs with 1 µM CpG-A.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to determine the cytokine concentration in the supernatant.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle-treated, stimulated control. Determine the IC50 value.
Protocol 2: Measurement of Intracellular Cytokines by Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Primary human PBMCs.
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
This compound or AJ2-30 (dissolved in DMSO).
-
TLR agonist (e.g., R848).
-
Protein transport inhibitor (e.g., Brefeldin A).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD123 for pDCs) and intracellular cytokines (e.g., anti-IFN-α).
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed PBMCs in a 96-well plate and pre-treat with this compound/AJ2-30 or vehicle as described in the ELISA protocol.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 5 µg/mL R848) for a total of 6-8 hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation to allow cytokines to accumulate within the cells.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers to identify the cell population of interest.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against the intracellular cytokine of interest.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cytokine-positive cells within the gated population.
Logical Relationship: From SLC15A4 Inhibition to Anti-Inflammatory Effect
The inhibition of the SLC15A4 transporter by molecules like this compound and AJ2-30 initiates a cascade of events that ultimately results in a dampened inflammatory response. This makes these compounds valuable tools for research into autoimmune diseases and as potential therapeutic agents.
Caption: The logical progression from the molecular target inhibition by this compound/AJ2-30 to the resulting anti-inflammatory outcome.
This compound and related compounds are potent inhibitors of SLC15A4 that effectively reduce the production of key pro-inflammatory cytokines. The protocols and data presented in this application note provide a framework for researchers to investigate the immunomodulatory effects of this class of inhibitors. By utilizing techniques such as ELISA and intracellular flow cytometry, scientists can quantify the impact of these compounds on cytokine production and further explore their therapeutic potential in various inflammatory and autoimmune conditions.
References
- 1. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for AJ2-71 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of AJ2-71, a selective inhibitor of the solute carrier family 15 member A4 (SLC15A4).[1][2] Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes in inflammation research.[1][2] The protocols herein cover the preparation of a primary stock solution in dimethyl sulfoxide (DMSO) and subsequent storage for both short- and long-term use.
Chemical Properties and Solubility
This compound is a small molecule inhibitor with the chemical formula C₂₀H₁₆N₄ and a molecular weight of 312.37 g/mol .[3] For optimal use, understanding its solubility and stability is paramount. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₁₆N₄ | |
| Molecular Weight | 312.37 g/mol | |
| CAS Number | 2700323-17-5 | |
| Appearance | Solid | [4] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
| Short-term Storage | 4°C for up to 1 week |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.12 mg of this compound (Molecular Weight = 312.37).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the 3.12 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter. However, as DMSO itself has sterilizing properties, this is often not necessary.[3]
Protocol 2: Storage and Handling of this compound Stock Solution
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
Long-Term Storage:
-
For long-term storage (up to 1 year), the stock solution should be stored at -80°C.[3]
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][1]
Short-Term Storage:
-
For frequent use, aliquots of the stock solution can be stored at 4°C for up to one week.[3]
-
Alternatively, for storage up to one month, aliquots can be kept at -20°C.[1]
Handling:
-
When retrieving the stock solution from the freezer, allow the vial to equilibrate to room temperature before opening.
-
Before preparing working solutions, briefly vortex the stock solution to ensure homogeneity.
-
For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] A common formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Visual Workflow
The following diagram illustrates the workflow for the preparation and storage of the this compound stock solution.
References
Application Notes and Protocols for Investigating NOD1/NOD2 Signaling Using AJ2-71
Audience: Researchers, scientists, and drug development professionals.
Introduction
The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial components and initiate a defensive response.[1] Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a family of cytosolic PRRs crucial for recognizing intracellular pathogens.[1][2] Among the most studied NLRs are NOD1 and NOD2, which play a vital role in sensing bacterial peptidoglycan (PGN) fragments.[3][4] NOD1 recognizes D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 detects muramyl dipeptide (MDP), a common motif in the PGN of both Gram-positive and Gram-negative bacteria.[5][6]
Upon ligand recognition, NOD1 and NOD2 undergo a conformational change, leading to self-oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through homotypic CARD-CARD interactions.[3][5][7] This interaction is the central event in the canonical NOD signaling pathway, triggering the activation of downstream signaling cascades, including NF-κB and MAPKs.[5][8][9] The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an effective immune response to bacterial invasion.[2][3] Dysregulation of NOD1/NOD2 signaling has been implicated in various inflammatory conditions, including Crohn's disease and Blau syndrome.[7][10]
Recent research has identified the solute carrier family 15 member 4 (SLC15A4) as a transporter involved in the delivery of bacterial ligands like MDP to activate the NOD2 pathway.[11] The small molecule AJ2-71 and its analogs, such as AJ2-30, have been developed as inhibitors of SLC15A4.[11][12] By blocking this transporter, these compounds prevent the cytosolic entry of NOD1/NOD2 ligands, thereby inhibiting downstream signaling. This makes this compound a valuable chemical probe for investigating the intricacies of NOD1/NOD2 signaling and a potential therapeutic lead for inflammatory diseases driven by this pathway.
Mechanism of Action of this compound
This compound functions as an inhibitor of SLC15A4, an endolysosome-resident amino acid transporter.[12][13] In the context of NOD1/NOD2 signaling, SLC15A4 is believed to facilitate the transport of bacterial peptidoglycan fragments, such as MDP (for NOD2) and TriDAP (for NOD1), from the endolysosome into the cytosol. Once in the cytosol, these ligands can be recognized by their respective receptors, NOD1 and NOD2.
By inhibiting SLC15A4, this compound prevents the cytosolic entry of these bacterial ligands. This lack of ligand availability for NOD1 and NOD2 prevents their activation, the subsequent recruitment of RIPK2, and the activation of downstream NF-κB and MAPK signaling pathways. The ultimate effect is the suppression of pro-inflammatory cytokine production. A related compound, AJ2-30, has been shown to effectively inhibit MDP and TriDAP-mediated NOD1 and NOD2 signaling in primary human macrophages.[11]
Figure 1. Proposed mechanism of action for this compound in inhibiting NOD1/NOD2 signaling.
Data Presentation
The following table summarizes the inhibitory activity of AJ2-30, a close analog of this compound, on SLC15A4-mediated transport and downstream signaling. This data is representative of the type of quantitative analysis that can be performed to characterize the potency of SLC15A4 inhibitors.
| Compound | Assay | Target Cell/System | IC₅₀ (µM) | Reference |
| AJ2-30 | IFN-α Suppression (CpG-A induced) | Human pDCs | 1.8 | [11] |
| AJ2-30 | MDP Transport Inhibition | Cell-based assay | 2.6 | [11] |
Table 1: Summary of reported in vitro potency for the SLC15A4 inhibitor AJ2-30.[11]
Experimental Protocols
The following protocols provide a framework for using this compound to investigate NOD1/NOD2 signaling in a research setting.
Protocol 1: Inhibition of NOD1/NOD2-Mediated Cytokine Production in Macrophages
This protocol details how to assess the effect of this compound on the production of pro-inflammatory cytokines following stimulation with NOD1 or NOD2 ligands.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS, L-glutamine, and Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (dissolved in DMSO)
-
L18-MDP (NOD2 ligand) or C12-iE-DAP (NOD1 ligand)
-
Lipopolysaccharide (LPS) (as a control for TLR signaling)
-
ELISA kit for human TNF-α or IL-6
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
If using THP-1 cells, seed them in a 96-well plate at 1 x 10⁵ cells/well.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the cells twice with sterile PBS and replace with fresh, PMA-free medium. Allow cells to rest for 24 hours.
-
If using primary human macrophages, isolate monocytes from PBMCs and differentiate them using M-CSF for 5-7 days.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is a good starting point. Include a DMSO vehicle control.
-
Pre-treat the differentiated macrophages with the various concentrations of this compound or vehicle for 1-2 hours.
-
-
Ligand Stimulation:
-
Prepare working solutions of L18-MDP (e.g., 10 µg/mL) or C12-iE-DAP (e.g., 10 µg/mL).
-
Add the NOD1/NOD2 ligand to the appropriate wells.
-
Include control wells: unstimulated cells (medium only), cells with ligand only (no this compound), and cells with this compound only (no ligand). An LPS control can be used to test for specificity against NOD pathways.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet any cells.
-
Collect the supernatant from each well.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the ligand-only control.
-
Plot the results to determine the dose-response curve and calculate the IC₅₀ value.
-
Figure 2. Experimental workflow for cytokine inhibition assay.
Protocol 2: Analysis of RIPK2 Ubiquitination by Immunoprecipitation and Western Blot
This protocol is designed to investigate whether this compound can block the ligand-induced ubiquitination of RIPK2, a key downstream event in NOD1/NOD2 signaling.[3]
Materials:
-
HEK293T cells
-
Expression plasmids for NOD2, RIPK2, and HA-tagged Ubiquitin
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
This compound (dissolved in DMSO)
-
MDP (NOD2 ligand)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-RIPK2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-HA antibody (for detecting ubiquitinated proteins)
-
Anti-RIPK2 antibody (for detecting total RIPK2)
-
SDS-PAGE gels and Western blot equipment
Methodology:
-
Cell Transfection:
-
Seed HEK293T cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with plasmids encoding NOD2, RIPK2, and HA-Ubiquitin using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, replace the medium.
-
Pre-treat the cells with this compound (e.g., 5 µM) or DMSO vehicle for 1-2 hours.[11]
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.
-
Incubate a portion of the lysate with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Probe the membrane with an anti-HA antibody to detect polyubiquitinated RIPK2 (which will appear as a high-molecular-weight smear).
-
Strip and re-probe the membrane with an anti-RIPK2 antibody to confirm the amount of immunoprecipitated RIPK2.
-
Analyze a portion of the whole-cell lysate as an input control.
-
-
Data Analysis:
-
Compare the intensity of the HA (ubiquitin) signal in the MDP-stimulated lane with the this compound-treated, MDP-stimulated lane. A reduction in the signal in the presence of this compound indicates inhibition of RIPK2 ubiquitination.
-
Figure 3. Workflow for analyzing RIPK2 ubiquitination.
Conclusion
This compound represents a potent and specific tool for the investigation of NOD1 and NOD2 signaling pathways. By targeting the upstream ligand transporter SLC15A4, it allows for the controlled inhibition of the pathway, facilitating studies into the downstream consequences of NOD activation in various cell types and disease models. The protocols outlined here provide a starting point for researchers to characterize the effects of this compound and to further dissect the complex roles of NOD1 and NOD2 in innate immunity and inflammation.
References
- 1. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 2. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. NOD2 signaling pathway is involved in fibronectin fragment-induced pro-catabolic factor expressions in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 8. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 9. academic.oup.com [academic.oup.com]
- 10. NOD2 - inflammatory signaling and NFkB activation | Antibody News: Novus Biologicals [novusbio.com]
- 11. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting AJ2-71 insolubility in culture media
Welcome to the technical support center for AJ2-71. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Apoptosis-Inducing Kinase X (AIK-X). AIK-X is a key regulator in the pro-apoptotic signaling cascade. By inhibiting AIK-X, this compound is being investigated for its potential therapeutic effects in diseases characterized by excessive apoptosis.
Q2: What is the primary challenge in working with this compound in cell culture?
A2: The primary challenge with this compound is its low aqueous solubility. Due to its hydrophobic nature, it can precipitate when diluted into aqueous culture media, which can lead to inconsistent experimental results.[1][2] Proper handling and preparation techniques are crucial for its effective use.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: It is recommended to prepare stock solutions of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO).[3][4] A high-concentration stock solution (e.g., 10-50 mM) should be prepared first.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my culture medium. What can I do to prevent this?
A4: This is a common issue known as "crashing out" or "salting out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble.[1][4] To prevent this, it is advisable to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Adding the compound dropwise while gently vortexing the media can also help.[1]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[6]
Troubleshooting Guide: this compound Precipitation in Culture Media
This guide addresses the common issue of this compound precipitation upon its addition to cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Immediate and heavy precipitation upon adding DMSO stock to media. | The final concentration of this compound exceeds its solubility limit in the aqueous media.[1] | Decrease the final working concentration of this compound. It is critical to first determine the maximum soluble concentration using a solubility test. |
| Rapid dilution and solvent exchange from concentrated DMSO stock.[1] | Perform a serial dilution of the DMSO stock solution. First, create an intermediate dilution in DMSO, then add this to the pre-warmed media.[4] | |
| The temperature of the culture media is too low, decreasing solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][2] | |
| Precipitate forms over time in the incubator. | Evaporation of media in long-term cultures can increase the concentration of this compound beyond its solubility limit. | Ensure proper humidification of the incubator and consider using culture plates with low-evaporation lids.[1] |
| Temperature fluctuations from removing plates from the incubator can affect compound solubility.[1] | Minimize the time culture vessels are outside the incubator. For frequent observations, a microscope with an integrated incubator is recommended. | |
| The compound may be interacting with components in the media over time.[2] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. | |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle.[2] | Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] It is also recommended to aliquot the stock solution to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, and a sonicator.
-
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials: this compound DMSO stock solution, complete cell culture medium (pre-warmed to 37°C), sterile 96-well plate, pipettes, and an incubator.
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing pre-warmed complete cell culture medium. For instance, add 2 µL of each DMSO dilution to 198 µL of media.
-
Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1]
-
The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits the pro-apoptotic AIK-X signaling pathway.
References
Technical Support Center: Off-Target Effects of Sunitinib in Cellular Assays
Disclaimer: The following information is intended for research use only. "AJ2-71" is not a recognized compound; this guide uses Sunitinib , a well-characterized multi-targeted kinase inhibitor, as a substitute to provide a detailed and accurate technical resource on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of Sunitinib?
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are critical to tumor angiogenesis and proliferation.[1] Key on-targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3] However, it also potently inhibits other kinases, which are often considered its major "off-targets" in contexts outside of specific cancer types like GIST.
Primary Targets:
Major "Off-Targets" (which are primary targets in certain cancers):
-
c-KIT (Stem cell factor receptor)[1]
-
FLT3 (Fms-like tyrosine kinase-3)[2]
-
CSF-1R (Colony stimulating factor 1 receptor)[2]
-
RET (Rearranged during transfection)[2]
Q2: We observed unexpected cardiotoxicity in our cardiomyocyte cell model. Is this a known off-target effect of Sunitinib?
Yes, this is a well-documented off-target effect. Sunitinib can induce cardiotoxicity through mechanisms independent of its primary VEGFR/PDGFR targets.[4] The principal cause is the off-target inhibition of 5'-AMP-activated protein kinase (AMPK) , a vital regulator of cardiac metabolic homeostasis.[5][6] Sunitinib's inhibition of AMPK can lead to significant mitochondrial abnormalities, reduced mitochondrial membrane potential, and subsequent energy depletion in cardiomyocytes, which may trigger apoptosis.[4][5]
Q3: Our non-cardiac cell line is showing unexpected changes in cellular metabolism and reduced ATP levels after Sunitinib treatment. Is this related to an off-target effect?
This is highly probable. The off-target inhibition of AMPK by Sunitinib is a key factor in cellular energy regulation.[4][7] AMPK functions as a cellular fuel sensor, and its inhibition can disrupt metabolic balance in various cell types, not just cardiomyocytes.[4] If your experimental model is highly dependent on AMPK signaling for metabolic regulation, you may observe significant alterations.
Q4: The efficacy of another drug in our experiment is altered when co-administered with Sunitinib. Could there be an off-target interaction?
Yes, this is a plausible interaction. Sunitinib has been demonstrated to inhibit the function of ATP-binding cassette (ABC) drug transporters, notably P-glycoprotein (ABCB1) and ABCG2 .[4] These transporters are responsible for pumping a wide variety of drugs out of cells. By inhibiting their function, Sunitinib can increase the intracellular concentration, and potentially the toxicity, of co-administered compounds that are substrates for these transporters. This is a critical consideration when designing combination therapy experiments.[4]
Q5: We are not seeing the expected inhibition of downstream signaling pathways like AKT and ERK1/2. Is this unusual?
This is not entirely unexpected and depends on the cell type, Sunitinib concentration, and treatment duration. While Sunitinib is a potent inhibitor of upstream RTKs, the effect on downstream pathways can vary. For instance, in 786-O renal cell carcinoma cells, short-term (2 hours) treatment with Sunitinib did not show inhibitory effects on p-AKT and p-Erk1/2 levels.[8] However, longer treatment (24 hours) at higher concentrations did lead to a decrease in the phosphorylation of these proteins.[8] In contrast, Sunitinib has been shown to be a potent inhibitor of STAT3 phosphorylation.[8]
Troubleshooting Guides
Issue 1: High degree of cell death observed at concentrations expected to be selective for primary targets.
-
Possible Cause: Your cell line may be particularly sensitive to the inhibition of one of Sunitinib's major off-targets (e.g., c-KIT, FLT3) or may be highly reliant on metabolic pathways regulated by AMPK.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of Sunitinib's primary and major off-targets in your cell line via Western blot or qPCR.
-
Dose-Response Curve: Perform a detailed dose-response curve (e.g., using a CellTiter-Glo or MTT assay) to determine the precise IC50 value in your specific cell line.[9][10]
-
Rescue Experiment: If you suspect AMPK inhibition is the cause, consider experimental approaches to modulate AMPK activity to see if it rescues the phenotype.
-
Use a More Selective Inhibitor: As a control, use a more selective VEGFR inhibitor to determine if the observed cytotoxicity is solely due to the inhibition of the intended primary targets.
-
Issue 2: Inconsistent results in cell viability or signaling assays.
-
Possible Cause: Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2] If your cell line has high or variable CYP3A4 activity, it could lead to inconsistent effective concentrations of Sunitinib. Additionally, factors like cell density and passage number can influence results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media conditions for all experiments.
-
Check for CYP3A4 Expression: If inconsistent metabolism is suspected, assess the expression and activity of CYP3A4 in your cell line.
-
Control for Serum Protein Binding: Sunitinib is highly protein-bound (around 95%) in plasma.[2] Variations in serum concentration in your culture media could affect the free concentration of the drug. Use a consistent and well-defined serum source and concentration.
-
Verify Compound Integrity: Ensure the Sunitinib stock solution is properly stored (typically at -20°C in DMSO) and has not undergone degradation.[11]
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Sunitinib Against Various Kinases
| Target Kinase | IC50 (nM) | Target Type |
| VEGFR1 | 80 | Primary |
| VEGFR2 | 9 | Primary |
| VEGFR3 | 4 | Primary |
| PDGFRα | 50 | Primary |
| PDGFRβ | 2 | Primary |
| c-KIT | 10 | Off-Target |
| FLT3 | 250 | Off-Target |
| RET | 350 | Off-Target |
| CSF-1R | 30 | Off-Target |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a representative summary from multiple sources.[2][12][13][14]
Table 2: Cellular IC50 Values of Sunitinib in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| 786-O | Renal Cell Carcinoma | 4.6 - 5.2 | 48-96 hours |
| Caki-1 | Renal Cell Carcinoma | ~2.2 | Not Specified |
| Ren-01 | Renal Cell Carcinoma | 9 | 48 hours |
| Ren-02 | Renal Cell Carcinoma | 15 | 48 hours |
| ECA109 | Esophageal Squamous Cell Carcinoma | ~15-20 | 24 hours |
Note: Cellular IC50 values are highly dependent on the cell line and experimental conditions (e.g., assay type, incubation time).[10][11][15][16]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of Sunitinib on a given cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Sunitinib Treatment: Prepare serial dilutions of Sunitinib in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Sunitinib. Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of Sunitinib concentration to determine the IC50 value.[4]
Protocol 2: Kinase Profiling via Chemical Proteomics (Kinobeads)
Objective: To identify the spectrum of kinases inhibited by Sunitinib in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the live cells or cell extracts with varying concentrations of Sunitinib (or a vehicle control) for a specified period.[18]
-
Lysate Preparation: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Competitive Binding: Incubate the cell lysates with "kinobeads," which are an affinity resin containing immobilized non-selective kinase inhibitors.[18] The kinases in the lysate will bind to the beads. Sunitinib-bound kinases will not bind to the beads.
-
Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads.[18]
-
Data Analysis: A decrease in the amount of a specific kinase pulled down by the beads in the Sunitinib-treated sample compared to the control indicates that Sunitinib binds to that kinase. Dose-dependent competition experiments can be used to assess binding affinity.[18]
Visualizations
Caption: Sunitinib inhibits VEGFR2 signaling pathway.
Caption: Experimental workflow for a cell viability assay.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wjpls.org [wjpls.org]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Interpreting Unexpected Results with AJ2-71 Treatment: A Technical Support Guide
Disclaimer: This technical support guide addresses potential unexpected results during experiments with AJ2-71, a small molecule inhibitor of SLC15A4. As specific experimental data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-characterized compound, AJ2-30, which belongs to the same chemical series and shares the same target. The information provided should be considered as a general framework for troubleshooting and interpreting results when working with SLC15A4 inhibitors of this class.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and troubleshooting advice for unexpected experimental outcomes.
Q1: We observe a decrease in SLC15A4 protein levels after prolonged treatment with our compound. Is this an expected off-target effect?
A1: Not necessarily an off-target effect, but rather a potential secondary effect of target engagement. Prolonged exposure (4-6 hours) to the related compound AJ2-30 has been shown to induce lysosomal-mediated degradation of SLC15A4.[1] This suggests that while the primary mechanism is functional inhibition, the compound may also destabilize the SLC15A4 protein, leading to its degradation.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to distinguish between early functional inhibition and later protein degradation. Assess target engagement and downstream signaling at earlier time points (e.g., < 1 hour, 1-2 hours) and SLC15A4 protein levels at later time points (e.g., 4, 6, 12, 24 hours).
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Lysosomal Inhibition: To confirm lysosomal-mediated degradation, co-treat your cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) and your compound. If the decrease in SLC15A4 levels is rescued, it supports a lysosomal degradation mechanism.
Q2: We are seeing an induction of autophagy markers (e.g., LC3-II) in our treated cells. Is our compound inducing non-specific autophagy?
A2: The induction of autophagic markers has been observed with AJ2-30 treatment.[1] This could be linked to the compound's mechanism of action in a few ways:
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mTOR Inhibition: SLC15A4 inhibition can disrupt mTOR signaling, a key regulator of autophagy.[1][2] Inhibition of mTORC1 is a known trigger for autophagy.
-
Cellular Stress Response: Perturbation of lysosomal function and protein degradation pathways can induce a cellular stress response that involves autophagy.
Troubleshooting Steps:
-
Assess mTOR Pathway: Analyze the phosphorylation status of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1) to determine if the observed autophagy is linked to mTOR inhibition.
-
Autophagy Flux Assay: To determine if you are observing an induction of autophagy or a blockage of autophagic degradation, perform an autophagy flux assay (e.g., using tandem fluorescent-tagged LC3 or p62 degradation assays).
Q3: The inhibitory effect of our compound on cytokine production seems to vary depending on the cell type and the specific TLR agonist used. Why is this happening?
A3: This is a plausible outcome based on the known biology of SLC15A4 and the mechanism of AJ2-30. The requirement for SLC15A4 in TLR signaling can be cell-type specific.[1] For example, AJ2-30 has been shown to suppress TLR7/8/9 signaling in plasmacytoid dendritic cells (pDCs) and B cells, but it does not inhibit TLR7/8 signaling in mouse macrophages.[1]
Troubleshooting Steps:
-
Confirm Cell-Specific Target Expression: Verify the expression levels of SLC15A4 in the different cell types you are using.
-
Use Specific TLR Agonists: Ensure you are using specific agonists for the TLRs of interest to avoid confounding results from non-specific immune activation.
-
Consult Literature for Cell-Specific Pathways: Review literature to understand the specific signaling pathways downstream of TLR activation in your cell models, as they can differ.
Quantitative Data Summary
The following tables summarize the inhibitory activity of the related compound AJ2-30 on various signaling pathways. This data can serve as a benchmark for expected potency.
Table 1: In Vitro Inhibitory Activity of AJ2-30
| Assay | Cell Type | Stimulus | Readout | IC50 (µM) |
| IFN-α Suppression | Human pDCs | R848 (TLR7/8) | IFN-α | 1.8 |
| MDP Transport Inhibition | - | MDP | Transport | 2.6 |
Table 2: Effect of AJ2-30 on Cytokine Production in Different Immune Cells
| Cell Type | Stimulus | Cytokine | Effect of AJ2-30 (5 µM) |
| Human pDCs | CpG-A (TLR9) | IFN-α | Inhibition |
| Human pDCs | R848 (TLR7/8) | IFN-α | Inhibition |
| Human Monocytes | R848 (TLR7/8) | TNF-α | Inhibition |
| Mouse B Cells | R837 (TLR7) | IL-6 | Inhibition |
| Mouse BMDMs | R848 (TLR7/8) | TNF-α | No Inhibition |
Experimental Protocols
Protocol 1: Western Blot for SLC15A4 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with your this compound compound at various concentrations and for different durations (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). For the lysosomal inhibition arm, pre-treat cells with Bafilomycin A1 (100 nM) for 1 hour before adding your compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SLC15A4 overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Autophagy Flux Assay using LC3-II Turnover
-
Cell Culture and Treatment: Plate cells and treat with your this compound compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the desired time.
-
Cell Lysis and Western Blot: Perform cell lysis and Western blotting as described in Protocol 1.
-
Antibody Incubation: Probe the membrane with a primary antibody against LC3. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Analysis: The amount of LC3-II will be increased when autophagy is induced. If the amount of LC3-II is further increased in the presence of a lysosomal inhibitor, it indicates an increase in autophagic flux (i.e., autophagy is induced). If LC3-II levels do not increase further with the lysosomal inhibitor, it may suggest a blockage of autophagic degradation.
Visualizing Pathways and Workflows
Diagram 1: Simplified this compound (as SLC15A4 Inhibitor) Signaling Pathway
Caption: this compound inhibits SLC15A4, disrupting TLR7/8/9 signaling and subsequent cytokine production.
Diagram 2: Troubleshooting Workflow for Decreased SLC15A4 Protein
Caption: A logical workflow to investigate the mechanism behind decreased SLC15A4 protein levels.
Diagram 3: Investigating Autophagy Induction
Caption: A workflow to determine the nature of autophagy marker induction upon treatment.
References
How to minimize AJ2-71 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of AJ2-71 to minimize its degradation and ensure experimental reproducibility. The following information is curated to address common questions and challenges encountered during experiments with this SLC15A4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4). SLC15A4 is a lysosomal transporter that plays a critical role in innate immunity by regulating Toll-like receptor (TLR) signaling. Specifically, this compound blocks the transport function of SLC15A4, which in turn inhibits the production of pro-inflammatory cytokines, such as type I interferons (IFN-α), in response to TLR7/8/9 activation.[1] A related compound, AJ2-30, has been shown to induce the lysosomal-mediated degradation of SLC15A4, suggesting that this compound may have a similar effect on its target protein.[1]
Q2: What are the primary factors that can cause this compound degradation?
While specific stability data for this compound is limited, its core chemical structure is a benzimidazole . Compounds in this class are known to be susceptible to two primary degradation pathways:
-
Photodegradation: Benzimidazole derivatives can be sensitive to light, especially in solution.[2][3][4] Exposure to UV or even ambient laboratory light for extended periods can lead to the formation of degradation products.
-
Hydrolysis: The benzimidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[5][6]
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines:
| Format | Storage Temperature | Duration | Special Precautions |
| Solid Powder | -20°C or -80°C | Long-term | Store in a tightly sealed, light-protected container (e.g., amber vial). |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in light-protected vials. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in light-protected vials. |
| Working Dilutions (in aqueous media) | 2-8°C | Use immediately | Prepare fresh for each experiment and protect from light. Do not store for extended periods. |
Q4: I am observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
Inconsistent results, such as a loss of inhibitory activity or increased cytotoxicity, can indeed be a consequence of this compound degradation. Here are some troubleshooting tips:
| Issue | Possible Cause Related to Degradation | Recommended Solution |
| Loss of Potency | Degradation of this compound in stock solution or working dilution. | Prepare a fresh stock solution from solid powder. Prepare working dilutions immediately before use. Protect all solutions from light. Perform a dose-response experiment to verify the IC50. |
| Increased Cytotoxicity | Formation of toxic degradation products. | Minimize exposure of this compound solutions to light and extreme pH. Use the lowest effective concentration of the inhibitor. |
| High Variability Between Replicates | Inconsistent handling and exposure to light. | Standardize the experimental workflow to ensure all samples are treated identically. Use amber-colored tubes and plates, or cover them with foil. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile, light-protected vial.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Perform a serial dilution in your cell culture medium to reach the final desired concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Vortex gently to mix.
-
Use the working solution immediately after preparation. Do not store it for future use.
-
Visualizations
Caption: A recommended workflow for handling this compound to ensure stability.
Caption: The inhibitory effect of this compound on the SLC15A4-mediated signaling pathway.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers [uhu.es]
- 5. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
AJ2-71 stability and long-term storage issues
This technical support center provides guidance on the stability and long-term storage of the small molecule inhibitor AJ2-71. The information herein is compiled from general best practices for handling bioactive small molecules. As of this writing, specific public data on the stability of this compound is limited. Researchers should consider the following as a starting point for their own internal validation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
For long-term storage, it is recommended to dissolve this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). For aqueous-based experiments, further dilution of the DMSO stock into an appropriate buffer is advised. It is not recommended to store this compound in aqueous solutions for extended periods due to the potential for hydrolysis.
Q2: What are the optimal long-term storage conditions for this compound?
Lyophilized powder of this compound should be stored at -20°C or -80°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How many freeze-thaw cycles can I subject my this compound stock solution to?
While specific data for this compound is unavailable, it is a general best practice to minimize freeze-thaw cycles for any small molecule stock solution. We recommend aliquoting the stock solution upon initial reconstitution to avoid repeated temperature fluctuations that can lead to degradation.
Q4: I am seeing variable results in my cell-based assays. Could this be related to this compound stability?
Inconsistent results can be a symptom of compound degradation. If you observe a decrease in the expected biological activity of this compound over time, consider preparing a fresh stock solution from lyophilized powder. It is also advisable to perform a dose-response curve with each new batch of the compound to ensure its potency.
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been publicly documented, small molecules with similar functional groups can be susceptible to hydrolysis and oxidation. Exposure to acidic or basic aqueous solutions, light, and reactive oxygen species could potentially lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation due to improper storage or handling. | Prepare a fresh stock solution from lyophilized powder. Aliquot the new stock to minimize freeze-thaw cycles. Confirm the activity of the new stock with a positive control experiment. |
| Precipitate observed in stock solution | Poor solubility or compound degradation. | Gently warm the solution and vortex to redissolve. If the precipitate persists, the solution may be supersaturated or the compound may have degraded. Consider preparing a fresh, lower concentration stock. |
| Inconsistent results between experiments | Inconsistent compound concentration due to solvent evaporation or multiple freeze-thaw cycles. | Use fresh aliquots for each experiment. Ensure vials are tightly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability by HPLC-MS
Objective: To assess the stability of this compound in a given solvent or buffer over time.
Materials:
-
This compound stock solution
-
Solvent/buffer of interest (e.g., DMSO, PBS)
-
HPLC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Methodology:
-
Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.
-
Immediately analyze a sample of this solution (T=0) by HPLC-MS to determine the initial peak area of this compound.
-
Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 24h, 48h, 72h), analyze aliquots of the stored solution by HPLC-MS.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation products.
Visual Guides
Technical Support Center: Overcoming Resistance to AJ2-71 in Cell Lines
Welcome to the technical support center for AJ2-71 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during experiments with the SLC15A4 inhibitor, this compound, and its more potent analog, AJ2-30.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analog AJ2-30?
This compound and AJ2-30 are inhibitors of the Solute Carrier Family 15 Member 4 (SLC15A4), an endolysosome-resident transporter.[1][2] Their primary mechanism involves the disruption of downstream signaling pathways associated with innate immunity. Specifically, these inhibitors have been shown to:
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Inhibit TLR7/8/9 and NOD Signaling: By targeting SLC15A4, AJ2-30 suppresses the activation of Toll-like receptors 7, 8, and 9, as well as Nucleotide-binding Oligomerization Domain-containing protein (NOD) signaling.[1][3][4]
-
Disrupt the mTOR Pathway: Inhibition of SLC15A4 by AJ2-30 leads to a dose-dependent impairment of the mTOR signaling pathway, which is crucial for the production of type I interferons and other inflammatory cytokines.[3]
-
Induce Lysosomal Degradation of SLC15A4: Prolonged exposure to AJ2-30 can lead to the lysosomal-mediated degradation of the SLC15A4 protein.[4]
Q2: My cells are showing reduced sensitivity to this compound/AJ2-30. What are the potential mechanisms of resistance?
While specific acquired resistance to this compound or AJ2-30 has not been extensively documented in published literature, based on the mechanism of action of SLC15A4 inhibitors and common drug resistance patterns, potential mechanisms include:
-
Alteration of the Drug Target: Mutations in the SLC15A4 gene could potentially alter the protein structure, preventing the effective binding of this compound or AJ2-30. For instance, mutations in key transmembrane residues of SLC15A4 have been shown to impair its function and interactions.[5]
-
Activation of Bypass Pathways: Cells may develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the TLR/NOD/mTOR axis.[6][7] This could involve the activation of other inflammatory signaling cascades that are independent of SLC15A4.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein, can actively transport small molecule inhibitors out of the cell, thereby reducing their intracellular concentration and efficacy.[8][9][10][11]
-
Changes in Downstream Signaling Components: Alterations in proteins downstream of SLC15A4, such as TASL or IRF5, could potentially confer resistance by uncoupling the signaling pathway from SLC15A4.
Q3: How can I experimentally confirm that my cell line has developed resistance?
To confirm resistance, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound or AJ2-30 in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guide
Issue 1: Decreased or no inhibitory effect of this compound/AJ2-30 on cytokine production.
| Potential Cause | Troubleshooting Step |
| Cell Line Resistance | 1. Confirm Resistance: Perform an IC50 determination assay (see Experimental Protocols). A rightward shift in the dose-response curve indicates resistance. 2. Sequence SLC15A4: Check for mutations in the SLC15A4 gene that might affect inhibitor binding. 3. Investigate Bypass Pathways: Use pathway analysis tools (e.g., Western blotting for key signaling proteins in alternative pathways) to identify potential compensatory mechanisms. 4. Assess Drug Efflux: Use an efflux pump inhibitor in combination with this compound/AJ2-30 to see if sensitivity is restored. |
| Reagent Integrity | 1. Check Compound Stability: Ensure this compound/AJ2-30 has been stored correctly and has not degraded. Prepare fresh stock solutions. 2. Verify Agonist Activity: Confirm that the TLR or NOD agonist used for stimulation is active and used at the correct concentration. |
| Experimental Setup | 1. Optimize Cell Density: Ensure cells are seeded at an optimal density. Over-confluent or under-confluent cultures can respond differently. 2. Check Incubation Times: Verify that the incubation times for both the inhibitor and the agonist are appropriate for the specific assay and cell line. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | 1. Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 2. Maintain Consistent Culture Medium: Use the same batch of serum and other media components to minimize variability. |
| Assay Variability | 1. Ensure Homogeneous Cell Seeding: Use proper cell counting and seeding techniques to ensure an equal number of cells in each well. 2. Use Positive and Negative Controls: Always include appropriate controls, such as a vehicle-only control and a known inhibitor of the pathway, to normalize and validate the results. |
Data Presentation
Table 1: Inhibitory Activity of AJ2-30
| Assay | Cell Type | Agonist | IC50 (µM) | Reference |
| IFN-α Suppression | Human pDCs | TLR9 | 1.8 | [3] |
| MDP Transport Inhibition | A549-NF-κB reporter | MDP | 2.6 | [3] |
Table 2: Effect of AJ2-30 on Cytokine and B-cell Activation Marker Expression
| Cell Type | Stimulation | Measured Parameter | Effect of AJ2-30 (5 µM) | Reference |
| Human pDCs | CpG-A (TLR9) | IFN-α production | Significant Inhibition | [4] |
| Human pDCs | R848 (TLR7/8) | IFN-α production | Significant Inhibition | [4] |
| Human Monocytes | R848 (TLR7/8) | TNF-α production | Significant Inhibition | [4] |
| Human B-cells | CpG-B (TLR9) | CD86 Expression | Suppression | [4] |
| Human B-cells | R837 (TLR7) | CD86 Expression | Suppression | [4] |
| WT Mouse B-cells | R837 (TLR7) | IL-6 Production | Inhibition | [4] |
| feeble Mouse B-cells | R837 (TLR7) | IL-6 Production | No Inhibition | [4] |
Experimental Protocols
1. IFN-α Production Assay (ELISA)
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Cell Seeding: Seed primary human pDCs or other suitable cell lines in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of this compound/AJ2-30 or vehicle control for 1 hour.
-
Stimulation: Add the appropriate TLR agonist (e.g., 1 µM CpG-A for TLR9) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentration of IFN-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
2. NOD2 Signaling Reporter Assay
-
Cell Line: Use a cell line (e.g., A549) engineered to express an NF-κB luciferase reporter, NOD2, and membrane-localized SLC15A4.[12]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Co-treat the cells with a serial dilution of this compound/AJ2-30 and a NOD2 agonist (e.g., 500 ng/mL MDP).
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
3. Assessment of mTOR Pathway Activation (Western Blot)
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Cell Treatment: Treat cells with this compound/AJ2-30 for the desired time, followed by stimulation with a TLR agonist.
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound/AJ2-30 signaling pathway inhibition.
Caption: Troubleshooting workflow for decreased this compound efficacy.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. mdpi.com [mdpi.com]
- 10. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Using AJ2-71 in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of AJ2-71, a potent SLC15A4 inhibitor, in primary cell cultures. Given that detailed experimental data for this compound is emerging, this guide leverages extensive information from its close analog, AJ2-30, to provide best practices and troubleshooting advice. It is imperative for users to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific primary cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4). SLC15A4 is a transporter protein located in the endolysosomes of immune cells and is crucial for the signaling of intracellular Toll-like receptors (TLRs) and Nucleotide-binding oligomerization domain-containing proteins (NODs).[1] By inhibiting SLC15A4, this compound is expected to block the transport of molecules essential for the activation of these immune sensors, thereby suppressing downstream inflammatory signaling pathways.
Q2: What are the primary applications of this compound in primary cell cultures?
This compound is primarily used for research in inflammation and autoimmune diseases.[2] Based on studies with the analogous compound AJ2-30, it can be used to:
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Inhibit the production of Type I interferons (IFN-α) and other pro-inflammatory cytokines in plasmacytoid dendritic cells (pDCs).[1]
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Suppress the activation of TLR7, TLR8, and TLR9 in various primary immune cells.[1]
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Block NOD1 and NOD2 signaling pathways in macrophages.[1][3]
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Inhibit the activation and function of B cells and monocytes.[1]
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Investigate the role of SLC15A4 in mTOR signaling pathways in immune cells.[1]
Q3: Which primary cell types are relevant for this compound studies?
Based on the known expression and function of SLC15A4, the following primary human and mouse immune cells are key targets for this compound research:
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Plasmacytoid dendritic cells (pDCs)
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B cells
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Monocytes
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Macrophages
Q4: What is a recommended starting concentration for this compound in primary cell culture?
While an optimal concentration must be determined experimentally, studies on the closely related compound AJ2-30 frequently utilized a concentration of 5 µM to achieve significant inhibition of inflammatory responses in various primary immune cells without evidence of cytotoxicity.[1] A dose-response experiment is strongly recommended, starting with a range of concentrations around this value (e.g., 0.1 µM to 25 µM).
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. For long-term storage, the stock solution should be kept at -20°C or -80°C.[2][5] Before use in cell culture, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable inhibitory effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration.[6][7] |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored correctly and prepare fresh dilutions from a new stock solution.[2] | |
| Cell Type Insensitivity: The primary cells being used may not rely on SLC15A4 for the signaling pathway under investigation. | Confirm the expression and functional relevance of SLC15A4 in your primary cell type of interest through literature review or preliminary experiments. | |
| High Cell Death or Cytotoxicity | High Concentration of this compound: The concentration of the inhibitor may be too high, leading to off-target effects and toxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations to identify a non-toxic working concentration. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final solvent concentration is below the tolerance level for your primary cells (typically ≤ 0.1%). | |
| Poor Primary Cell Health: The primary cells may be stressed due to improper handling, thawing, or culture conditions. | Follow best practices for primary cell culture, including gentle thawing, appropriate media, and optimal seeding density.[8] | |
| Inconsistent or Variable Results | Inconsistent Cell Passages: Primary cells have a limited lifespan and their characteristics can change with each passage. | Use cells from a consistent and low passage number for all experiments. |
| Variability in Primary Cell Donors: Primary cells from different donors can exhibit significant biological variability. | Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors to average out the response. | |
| Inconsistent Treatment Times: The duration of this compound treatment can influence the observed effect. | Standardize the incubation time with this compound across all experiments. |
Experimental Protocols
Protocol 1: General Treatment of Primary Immune Cells with this compound
This protocol is adapted from studies using the analogous compound AJ2-30.[1]
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Cell Isolation and Culture: Isolate primary immune cells (e.g., PBMCs, pDCs, B cells, or monocytes) from whole blood or tissue using standard methods. Culture the cells in the appropriate medium and conditions for your specific cell type.
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Cell Seeding: Seed the primary cells in a suitable culture plate (e.g., 96-well plate) at a density appropriate for your downstream assay. Allow the cells to acclimate for a few hours or overnight.
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Preparation of this compound: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
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Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Stimulation (if applicable): For studies involving the inhibition of specific pathways, add the appropriate stimulus (e.g., R848 for TLR7/8, CpG-A for TLR9) to the wells.
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Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1]
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Downstream Analysis: After incubation, collect the cell supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or gene expression analysis.
Protocol 2: Dose-Response and Viability Assay
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Cell Seeding: Seed primary cells in a 96-well plate at an appropriate density.
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Serial Dilution: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 µM to 25 µM. Include a vehicle control (DMSO) and an untreated control.
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Treatment: Add the diluted this compound and controls to the respective wells.
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Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24-48 hours).
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Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or fluorescence and plot the cell viability against the log of the this compound concentration to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration).
Quantitative Data Summary
The following table summarizes key quantitative data for the analogous SLC15A4 inhibitor, AJ2-30, which can serve as a reference for designing experiments with this compound.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 for IFN-α Suppression | 1.8 µM | Human pDCs | CpG-A stimulated IFN-α production | [1][9] |
| IC50 for MDP Transport Inhibition | 2.6 µM | A549 NF-κB reporter cells | MDP-mediated NOD2 signaling | [1][9] |
| Effective Concentration | 5 µM | Human pDCs, Monocytes, B cells | Inhibition of cytokine production and cell activation | [1] |
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for its use in primary cell culture.
Caption: this compound inhibits SLC15A4, blocking TLR and NOD signaling pathways.
Caption: A typical workflow for studying the effects of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
- 9. caymanchem.com [caymanchem.com]
Identifying and resolving artifacts in AJ2-71 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in experiments involving the Kinase X (KX) inhibitor, AJ2-71.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why am I observing unexpected bands in my Western Blot when probing for downstream targets of Kinase X after this compound treatment?
A1: The appearance of non-specific or unexpected bands in a Western Blot can be attributed to several factors, ranging from antibody specificity to issues with sample preparation. When assessing the inhibition of Kinase X (KX) by this compound, it is crucial to ensure that the observed changes in downstream protein phosphorylation are specific.
Potential Causes and Solutions:
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Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
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Solution: Validate your primary antibody by running control experiments, such as using knockout/knockdown cell lysates for the target protein. Always include a positive and negative control.
-
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Sub-optimal Antibody Concentration: An overly concentrated primary or secondary antibody can lead to non-specific binding.
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Solution: Perform a titration experiment to determine the optimal antibody concentration that yields a strong signal with minimal background.
-
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Insufficient Blocking: Inadequate blocking of the membrane can result in the antibody binding to non-specific sites.
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Solution: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to bovine serum albumin (BSA) or vice versa), as some phospho-antibodies are sensitive to milk proteins.
-
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Sample Degradation: Protein degradation during sample preparation can lead to the appearance of lower molecular weight bands.
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Solution: Ensure that protease and phosphatase inhibitors are always added fresh to your lysis buffer. Keep samples on ice throughout the preparation process.
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Below is a troubleshooting workflow to address unexpected Western Blot results.
Q2: How can I resolve high background and diffuse signal in my immunofluorescence (IF) experiments after this compound treatment?
A2: High background in immunofluorescence can obscure the specific signal, making data interpretation difficult. This issue often stems from problems with sample fixation, permeabilization, or antibody handling.
Potential Causes and Solutions:
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Inadequate Fixation: Poor fixation can lead to altered cellular morphology and improper antigen preservation.
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Solution: Optimize the fixation protocol. Test different fixatives (e.g., paraformaldehyde vs. methanol) and adjust the incubation time and temperature.
-
-
Over-Permeabilization: Excessive permeabilization can damage cell membranes and lead to the loss of soluble proteins, increasing background.
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Solution: Reduce the concentration of the permeabilizing agent (e.g., Triton X-100) or shorten the incubation time. A typical starting point is 0.1-0.25% Triton X-100 for 10-15 minutes.
-
-
Non-specific Antibody Binding: Similar to Western blotting, primary or secondary antibodies can bind non-specifically.
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Solution: Use a suitable blocking buffer (e.g., BSA or normal serum from the host species of the secondary antibody) for at least 1 hour. Ensure antibody dilutions are optimal by performing a titration.
-
Table 1: Troubleshooting Summary for Immunofluorescence Artifacts
| Artifact | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours; use 5% normal serum. |
| Antibody concentration too high | Perform antibody titration to find optimal dilution. | |
| Diffuse Signal | Inadequate fixation | Test different fixatives (e.g., 4% PFA, cold Methanol). |
| Over-permeabilization | Reduce Triton X-100 concentration to 0.1% or shorten time. | |
| Autofluorescence | Aldehyde fixation | Quench with 0.1 M glycine after fixation; use a spectral unmixing microscope. |
Q3: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A3: Reproducibility of IC50 values is critical for assessing drug potency. Variation can be introduced by biological factors, experimental procedures, or the compound itself.
Potential Causes and Solutions:
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Cell Passage Number and Density: Cellular responses can change as cells are passaged. Seeding density also affects growth rates and drug response.
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Solution: Use a consistent and narrow range of cell passage numbers for all experiments. Standardize the cell seeding density and ensure even cell distribution in multi-well plates.
-
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Compound Stability and Handling: this compound may degrade if not stored or handled correctly.
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Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay Incubation Time: The duration of drug exposure can significantly impact the calculated IC50.
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Solution: Standardize the incubation time with this compound across all experiments. A 48-hour or 72-hour time point is common but should be determined empirically.
-
Below is a diagram illustrating the experimental workflow for determining IC50 values.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. For daily use, prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent like DMSO and store it in small aliquots at -80°C to avoid freeze-thaw cycles. When preparing dilutions for cell culture, ensure the final DMSO concentration in the media does not exceed 0.1% to avoid solvent-induced toxicity.
Q2: How can I confirm that this compound is inhibiting Kinase X in my cellular model?
A2: The most direct method is to perform a Western Blot to measure the phosphorylation level of a known, direct substrate of Kinase X. A dose-dependent decrease in the phosphorylation of this substrate following this compound treatment provides strong evidence of target engagement.
The diagram below illustrates the hypothetical signaling pathway.
Q3: Does this compound have known off-target effects?
A3: While this compound was designed for high specificity towards Kinase X, like most small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. It is recommended to perform a kinome scan or use commercially available services to profile the specificity of this compound. In your experiments, always use the lowest effective concentration and include appropriate controls to mitigate the risk of misinterpreting off-target effects.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Target Y after this compound Treatment
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Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration.
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Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
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Quantification: Determine protein concentration using a BCA assay.
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Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
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Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
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Primary Antibody Incubation: Incubate the membrane with primary antibody against Phospho-Target Y (diluted in 5% BSA/TBST) overnight at 4°C.
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Washing: Wash the membrane 3 times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
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Detection: Wash the membrane 3 times for 10 minutes each with TBST. Add ECL substrate and image the blot using a chemiluminescence detector.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Target Y or a housekeeping protein like GAPDH.
Adjusting AJ2-71 treatment times for optimal results
AJ2-71 Technical Support Center
Welcome to the technical support center for this compound, a selective, allosteric inhibitor of MEK1 and MEK2.[1][2][3] This guide provides troubleshooting advice and detailed protocols to help researchers optimize their experiments and accurately interpret their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, non-ATP-competitive inhibitor of MEK1/2 kinases.[2] By binding to an allosteric site near the ATP-binding pocket, it locks the enzyme in a catalytically inactive state.[1][3] This prevents the phosphorylation and activation of the downstream kinases ERK1/2, thereby inhibiting the MAPK signaling cascade, which is crucial for cell proliferation and survival.[2][][5]
Q2: What is the recommended concentration range and starting treatment time for this compound?
A2: The optimal concentration and treatment time are highly dependent on the cell line and the specific experimental endpoint. We recommend starting with a dose-response experiment to determine the IC50 for your cell line. Based on typical MEK inhibitors, a broad range from 1 nM to 10 µM is a good starting point. For treatment time, target inhibition (p-ERK reduction) can often be observed within 1-6 hours, while phenotypic effects like changes in cell viability may require longer treatments of 24 to 72 hours.[6]
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: The most direct way to confirm target engagement is to measure the phosphorylation status of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2. You can perform a Western blot to assess the levels of p-ERK relative to total ERK. A significant reduction in the p-ERK/total ERK ratio after treatment indicates successful target inhibition.[7]
Q4: My cells are not showing the expected anti-proliferative response. What should I do?
A4: There are several potential reasons for a lack of response. First, confirm target inhibition via Western blot as described in Q3. If the target is not inhibited, you may need to increase the concentration of this compound. If the target is inhibited but the cells are still proliferating, it could indicate that your cell line is not dependent on the MAPK pathway for survival or that it has developed resistance mechanisms, such as activating parallel signaling pathways (e.g., PI3K/AKT).[3]
Q5: I'm observing high levels of cell death even at low concentrations. Is this expected?
A5: While this compound is designed to be selective, high cytotoxicity at low concentrations could indicate off-target effects, especially if the cell death is more pronounced than the inhibition of proliferation.[8][9] It is crucial to perform a careful dose-response analysis to find a therapeutic window where you see target inhibition without excessive toxicity.[10] Consider also that some cell lines are exquisitely sensitive to MAPK pathway inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Compound instability in media.2. Variation in cell seeding density.3. Cells are passaged too many times. | 1. Prepare fresh this compound dilutions for each experiment.[11]2. Ensure consistent cell numbers are plated for all experiments.[6][12]3. Use cells from a consistent and low passage number. |
| No inhibition of p-ERK detected | 1. This compound concentration is too low.2. Treatment time is too short.3. Issues with Western blot protocol. | 1. Perform a dose-response experiment with a wider concentration range.[13]2. Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12 hours).3. Ensure phosphatase inhibitors were added to lysis buffers and that blocking was done with BSA, not milk.[14][15] |
| High background on Western blot for p-ERK | 1. Blocking agent is inappropriate.2. Antibody concentration is too high.3. Insufficient washing. | 1. Use 5% BSA in TBST for blocking. Avoid milk, as it contains phosphoproteins (casein) that cause high background.[14][15]2. Titrate your primary and secondary antibodies.3. Increase the number and duration of TBST washes. |
| Cell viability results do not correlate with p-ERK inhibition | 1. Cell line is not reliant on MAPK pathway.2. Off-target effects at high concentrations.3. Assay timing is not optimal. | 1. Consider if this is the right model for your question.2. Use the lowest effective concentration that robustly inhibits p-ERK.3. Measure viability at later time points (e.g., 48, 72h) as phenotypic effects are often delayed compared to target modulation. |
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability in A375 Cells
| This compound Conc. (nM) | % Viability (48h) |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 10 | 85% |
| 50 | 52% |
| 100 | 25% |
| 500 | 8% |
| 1000 | 5% |
| Calculated IC50 | ~55 nM |
Table 2: Example Time-Course of p-ERK Inhibition by this compound (100 nM) in A375 Cells
| Treatment Time | % p-ERK Inhibition (vs. Total ERK) |
| 0 hours | 0% |
| 1 hour | 75% |
| 6 hours | 92% |
| 12 hours | 95% |
| 24 hours | 88% |
Visualizations and Diagrams
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.[16][17][18]
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.
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Measurement: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: Western Blotting for p-ERK and Total ERK
This protocol is to confirm the on-target activity of this compound.[14][19]
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (at manufacturer's recommended dilutions in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an ECL chemiluminescent substrate and visualize the bands using a digital imager.
-
Analysis: Quantify the band intensities. Determine the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
References
- 1. news-medical.net [news-medical.net]
- 2. grokipedia.com [grokipedia.com]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validation & Comparative
Validating Small Molecule Inhibition of SLC15A4: A Comparative Guide to AJ2-71 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting the solute carrier family 15 member 4 (SLC15A4), a key regulator of innate immune signaling. We focus on the validation of AJ2-71 and its more potent analog, AJ2-30, with comparative data on another known inhibitor, feeblin. This document outlines the experimental evidence supporting their mechanism of action and provides detailed protocols for key validation assays.
Introduction to SLC15A4 and its Inhibition
SLC15A4 is an endolysosomal transporter crucial for the function of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD2 signaling pathways.[1] Its involvement in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines makes it a compelling therapeutic target for autoimmune diseases such as systemic lupus erythematosus (SLE).[1][2] The development of small molecule inhibitors against SLC15A4, like this compound and its derivatives, represents a promising strategy to modulate these inflammatory responses.[3]
Comparative Analysis of SLC15A4 Inhibitors
The following tables summarize the available quantitative data for this compound's advanced analog, AJ2-30, and the alternative inhibitor feeblin. AJ2-18, a structurally related but inactive analog of AJ2-30, is included as a negative control to demonstrate specificity.
Table 1: In Vitro Potency of SLC15A4 Inhibitors
| Compound | Assay Type | Cell Line/System | Target Pathway | IC50 | Citation |
| AJ2-30 | IFN-α Production | Human pDCs | TLR9 (CpG-A) | 1.8 µM | [4] |
| MDP Transport | A549 NF-κB reporter | NOD2 | 2.6 µM | [4] | |
| Feeblin | IRF5 Reporter | THP1-Dual™ Cells | TLR7/8/9 | ~1.6 µM | [5] |
| AJ2-18 | IFN-α Production | Human pDCs | TLR9 (CpG-A) | Inactive | [4] |
| MDP Transport | A549 NF-κB reporter | NOD2 | Inactive | [4] |
Table 2: Cellular Activity of SLC15A4 Inhibitors
| Compound | Experiment | Cell Type | Effect | Citation |
| AJ2-30 | Cytokine Production | Human pDCs | Inhibition of IFN-α, IL-6, TNF-α | [6] |
| Human Monocytes | Inhibition of TNF-α | [6] | ||
| B Cells | Inhibition of IgG, IL-6, TNF-α, IL-10 | [4] | ||
| Target Engagement | CAL-1 cells | Destabilization of SLC15A4 in CETSA | [7] | |
| Feeblin | IRF5 Nuclear Translocation | CAL-1 cells | Inhibition | [8] |
| TASL Degradation | CAL-1 and THP-1 cells | Induces degradation | [9] | |
| AJ2-18 | Cytokine Production | Human pDCs, Monocytes | No effect | [6] |
| Target Engagement | CAL-1 cells | No destabilization of SLC15A4 in CETSA | [10] |
Experimental Validation Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture CAL-1 cells expressing HA-tagged SLC15A4 to 80-90% confluency.
-
Treat cells with the test compound (e.g., 10 µM AJ2-30 or AJ2-18) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-HA antibody to detect soluble HA-SLC15A4.
-
Quantify band intensities and normalize to the 37°C sample to determine the fraction of soluble protein at each temperature.
-
IFN-α Production Assay in Human Plasmacytoid Dendritic Cells (pDCs)
This functional assay measures the inhibitory effect of compounds on the production of IFN-α, a key cytokine downstream of SLC15A4-mediated TLR signaling.
Protocol:
-
Isolation of pDCs:
-
Isolate primary pDCs from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
-
Cell Culture and Treatment:
-
Culture the isolated pDCs in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound (e.g., AJ2-30, AJ2-18) or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a TLR agonist, such as CpG-A (TLR9 agonist, 1 µM) or R848 (TLR7/8 agonist, 5 µg/mL), for 24 hours.
-
-
Quantification of IFN-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IFN-α production at each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies compound binding to a target protein by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.
Protocol (General Outline):
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for SLC15A4 fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well assay plate.
-
-
Tracer and Compound Addition:
-
Add a fluorescent tracer that binds to SLC15A4 to the cells at a fixed concentration.
-
Add serial dilutions of the test compound (e.g., this compound) to compete with the tracer for binding to SLC15A4-NanoLuc®.
-
Incubate for a period to allow binding to reach equilibrium.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, from which the binding affinity (Kd) can be derived.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the SLC15A4 signaling pathway and the experimental workflow for its validation.
Caption: SLC15A4 Signaling Pathway and Point of Inhibition by this compound/AJ2-30.
Caption: Experimental Workflow for Validating SLC15A4 Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 8. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to SLC15A4 Inhibitors: AJ2-Series and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of inhibitors targeting the solute carrier family 15 member 4 (SLC15A4), a crucial transporter protein implicated in autoimmune and autoinflammatory diseases. While the AJ2-series of compounds, including AJ2-71, has emerged as a promising class of SLC15A4 inhibitors, comprehensive data for many individual compounds in this series is not yet publicly available. Therefore, this guide will focus on a well-characterized representative of this series, AJ2-30 , and compare its performance with another recently identified inhibitor, feeblin .
Introduction to SLC15A4
SLC15A4 is an endolysosome-resident transporter that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) 7, 8, and 9, as well as nucleotide-binding oligomerization domain-containing protein (NOD) signaling.[1][2] Its involvement in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines has made it a compelling therapeutic target for conditions such as systemic lupus erythematosus (SLE).[2][3] Inhibiting SLC15A4 is a promising strategy to modulate the innate immune response and ameliorate autoimmune pathologies.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the available quantitative data for AJ2-30 and feeblin, offering a direct comparison of their potency in various assays.
| Inhibitor | Target Pathway/Assay | IC50 Value | Cell Type | Reference |
| AJ2-30 | IFN-α Suppression (TLR9-induced) | 1.8 µM | Human pDCs | [1][4] |
| MDP Transport Inhibition (NOD2 signaling) | 2.6 µM | A549 reporter cells | [1][4] | |
| Feeblin (C5) | TLR7/8/9-IRF5 Pathway Inhibition | 1.6 µM | Not specified | [5] |
| ISRE Reporter Activity (R848 stimulation) | 0.8 µM ± 0.4 µM | Not specified | [6][7] |
Mechanism of Action
While both AJ2-30 and feeblin target SLC15A4, they exhibit distinct mechanisms of action, providing different strategic approaches for therapeutic intervention.
AJ2-30 functions by:
-
Disrupting mTOR Signaling: It impairs the activation of the mTOR pathway downstream of TLR7/8 and TLR9 stimulation.[8]
-
Inducing Lysosomal Degradation: AJ2-30 leads to the destabilization and subsequent lysosomal-mediated degradation of the SLC15A4 protein.[9]
Feeblin acts by:
-
Conformation Locking: It binds to SLC15A4 and locks it in a lysosomal outward-open conformation.[6][10]
-
Preventing TASL Interaction: This conformational lock prevents the binding of the adaptor protein TASL to SLC15A4 on the cytoplasmic side.[6][10]
-
Promoting TASL Degradation: The disruption of the SLC15A4-TASL interaction leads to the degradation of TASL, thereby interrupting the TLR7/8-IRF5 signaling pathway.[6][10]
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the SLC15A4 signaling pathway and the points of intervention for the discussed inhibitors.
Figure 1: Simplified SLC15A4 signaling pathway in the endolysosome, leading to pro-inflammatory cytokine production.
Figure 2: Distinct mechanisms of action for AJ2-30 and Feeblin targeting the SLC15A4 pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the SLC15A4 inhibitors.
IFN-α Suppression Assay in Human pDCs
Objective: To measure the ability of an inhibitor to suppress the production of IFN-α in primary human plasmacytoid dendritic cells (pDCs) upon TLR stimulation.
Protocol:
-
Isolate pDCs from human peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the isolated pDCs with varying concentrations of the test inhibitor (e.g., AJ2-30) or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist, such as CpG-A (for TLR9), for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the IC50 value by plotting the percentage of IFN-α inhibition against the inhibitor concentration.[4]
NOD2-Mediated NF-κB Reporter Assay
Objective: To assess the inhibitor's effect on SLC15A4-mediated transport of NOD2 ligands.
Protocol:
-
Generate a stable cell line (e.g., A549) co-expressing a membrane-localized mutant of SLC15A4, human NOD2, and an NF-κB luciferase reporter.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the inhibitor or a vehicle control.
-
Stimulate the cells with the NOD2 ligand, muramyl dipeptide (MDP).
-
After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
The reduction in luciferase signal indicates the inhibition of SLC15A4-mediated MDP transport and subsequent NF-κB activation. Determine the IC50 from the dose-response curve.[4]
TASL Stability Assay
Objective: To determine if an inhibitor affects the stability of the TASL protein.
Protocol:
-
Use a cell line endogenously expressing SLC15A4 and TASL (e.g., human monocytic cell line THP-1).
-
Treat the cells with the test inhibitor (e.g., feeblin) or a control compound for various time points.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for TASL and a loading control (e.g., β-actin).
-
A decrease in the TASL protein band intensity in the presence of the inhibitor indicates induced degradation.[10]
Experimental Workflow Diagram
Figure 3: General experimental workflow for the evaluation of SLC15A4 inhibitors.
Conclusion
The development of potent and specific SLC15A4 inhibitors represents a significant advancement in the potential treatment of autoimmune diseases. While direct comparative data for this compound remains limited, the detailed characterization of its close analog, AJ2-30, reveals a powerful inhibitor that acts through the disruption of mTOR signaling and induction of SLC15A4 degradation. In contrast, feeblin offers an alternative and equally compelling mechanism by locking SLC15A4 in an inactive conformation and preventing the crucial interaction with TASL.
This guide highlights the different strategies employed by these novel inhibitors to modulate the SLC15A4 pathway. The availability of diverse mechanisms of action provides a rich landscape for future drug development, potentially allowing for tailored therapeutic approaches for different autoimmune and autoinflammatory conditions. Further research into the AJ2-series of compounds, including this compound, is eagerly awaited to fully understand their therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revolutionary molecule combats autoimmune diseases, including lupus and Crohn’s disease - The Brighter Side of News [thebrighterside.news]
- 4. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feeblin | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Comparative Analysis of mTOR Activation Suppression: AJ2-30 Versus AJ2-71
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of AJ2-30 and AJ2-71 on the mTOR signaling pathway. This guide provides a detailed comparison of their mechanisms, efficacy, and supporting experimental data.
Introduction
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various diseases, including cancer and autoimmune disorders. This guide provides a comparative analysis of two compounds, AJ2-30 and this compound, in their ability to suppress mTOR activation. While extensive data is available for AJ2-30, information regarding this compound's role in mTOR signaling is not publicly available at the time of this publication. Therefore, this guide will focus on the known effects of AJ2-30 while noting the absence of data for this compound.
Overview of AJ2-30 and its Mechanism of Action
AJ2-30 has been identified as an inhibitor of SLC15A4, a solute carrier protein crucial for the function of endolysosomal Toll-like receptors (TLRs) 7, 8, and 9. By inhibiting SLC15A4, AJ2-30 selectively suppresses the activation of the mTOR pathway that is mediated by these specific TLRs.[1] This mechanism suggests that AJ2-30 does not directly target mTOR itself but rather an upstream signaling component.[1] This targeted approach allows for the modulation of immune responses without global suppression of mTOR activity.
Quantitative Performance Data of AJ2-30
The following table summarizes the key quantitative data regarding the efficacy of AJ2-30 in suppressing mTOR activation and related downstream effects.
| Parameter | Value | Cell Type/Context | Source |
| Concentration for mTORC1 activation assessment | 5 µM | Human pDCs | [2][3] |
| IC50 for IFN-I and inflammatory cytokine production | ~1.8 µM | Not specified | [2] |
Experimental Protocols
A key experiment to assess the efficacy of AJ2-30 in suppressing mTOR activation is the analysis of mTORC1 activity via flow cytometry.
Flow Cytometry Analysis of mTORC1 Activation
Objective: To quantify the phosphorylation status of mTOR and its downstream targets, 4E-BP1 and S6, in human plasmacytoid dendritic cells (pDCs) following treatment with AJ2-30.
Cell Culture and Treatment:
-
Isolate primary human pDCs from peripheral blood mononuclear cells (PBMCs).
-
Treat the pDCs with DMSO (vehicle control), an inactive control compound (e.g., AJ2-18 at 5 µM), or AJ2-30 (5 µM).
-
Stimulate the cells with a TLR9 agonist, CpG-A (1 µM), for 4 hours to induce mTOR activation.[2][3]
Staining and Flow Cytometry:
-
Following stimulation, fix and permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with fluorescently labeled antibodies specific for phosphorylated mTOR (S2448), phosphorylated 4E-BP1 (T37/46), and phosphorylated S6 (S235/236).[2][3]
-
Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) for each phosphorylated protein.
Data Analysis:
-
Compare the MFI of the phosphorylated proteins in AJ2-30-treated cells to the DMSO and inactive control-treated cells. A significant decrease in MFI in the AJ2-30 treated group indicates suppression of mTORC1 activation.
-
Statistical analysis, such as ANOVA followed by a multiple comparisons test, should be performed to determine the significance of the observed differences.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and the experimental workflow for assessing AJ2-30's effect.
Caption: Mechanism of AJ2-30 in suppressing mTORC1 activation.
Caption: Workflow for assessing mTORC1 activation.
Conclusion
AJ2-30 demonstrates a clear and quantifiable suppressive effect on mTOR activation, specifically downstream of endolysosomal TLR7/9 signaling, by targeting SLC15A4.[1] The provided data and experimental protocols offer a solid foundation for researchers interested in utilizing this compound. In contrast, there is a notable lack of publicly available information on this compound's activity related to the mTOR pathway. Therefore, a direct comparison of the two compounds is not feasible at this time. Future studies on this compound are required to elucidate its potential role, if any, in modulating mTOR signaling. Researchers are encouraged to consider the specific, upstream mechanism of AJ2-30 when designing experiments to investigate TLR-mediated immune responses.
References
Negative Control Experiments for AJ2-71 Studies: A Comparative Guide
This guide provides a comparative overview of essential negative control experiments for studies involving AJ2-71, a known inhibitor of the solute carrier protein SLC15A4. The primary goal of these experiments is to ensure that the observed effects of this compound are specifically due to its intended mechanism of action—the inhibition of SLC15A4—and not a result of off-target effects or experimental artifacts. Proper negative controls are crucial for the robust validation of scientific findings in the fields of immunology and drug development.
This compound has been identified as an inhibitor of SLC15A4, a transporter protein residing in the endolysosome that is implicated in inflammatory signaling pathways.[1][2] Specifically, SLC15A4 is involved in the transport of bacterial-derived peptidoglycans, such as muramyl dipeptide (MDP), which are ligands for the immune sensors NOD1 and NOD2.[1] Furthermore, SLC15A4 plays a critical role in Toll-like receptor (TLR) 7 and 9 signaling, which are key sensors of viral and bacterial nucleic acids, leading to the production of type I interferons (IFN-I) and other inflammatory cytokines.[2][3]
This guide will detail three key negative control experiments designed to validate the specificity of this compound in cellular immunology studies.
Inactive Compound Control
The most direct method to control for off-target effects of a small molecule inhibitor is to use a structurally similar but biologically inactive analog. For this compound, the compound AJ2-18 has been identified as a suitable negative control.[3] This experiment aims to demonstrate that the biological effects observed with this compound are not due to its general chemical structure but to its specific interaction with SLC15A4.
Experimental Protocol: Cytokine Production Assay
-
Cell Culture: Culture primary human plasmacytoid dendritic cells (pDCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and IL-3.
-
Treatment: Plate pDCs at a density of 5 x 104 cells/well in a 96-well plate. Treat the cells with either DMSO (vehicle control), this compound (5 µM), or the inactive analog AJ2-18 (5 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a TLR9 agonist, such as CpG-A (1 µM), for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IFN-α using an ELISA kit according to the manufacturer's instructions.
Expected Data:
| Treatment Group | Stimulant | IFN-α Concentration (pg/mL) |
| DMSO | CpG-A | ++++ |
| This compound (5 µM) | CpG-A | + |
| AJ2-18 (5 µM) | CpG-A | ++++ |
| Unstimulated | None | - |
Note: '+' indicates the relative level of cytokine production.
Logical Workflow for Inactive Compound Control
Caption: Workflow for validating this compound specificity using an inactive analog.
Genetic Knockout/Knockdown Control
To definitively attribute the effects of this compound to its interaction with SLC15A4, experiments should be performed in cells where SLC15A4 expression has been genetically ablated (knockout) or significantly reduced (knockdown). In such cells, this compound should have no effect on the signaling pathways it is purported to inhibit.
Experimental Protocol: NOD2 Signaling Assay
-
Cell Lines: Use wild-type (WT) and SLC15A4 knockout (KO) mouse bone marrow-derived macrophages (BMDMs).
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.
-
Treatment: Plate cells at 1 x 105 cells/well. Treat with either DMSO or this compound (5 µM) for 1 hour.
-
Stimulation: Stimulate the cells with the NOD2 ligand, muramyl dipeptide (MDP; 10 µg/mL), for 24 hours.
-
Cytokine Measurement: Measure the concentration of IL-6 in the supernatant by ELISA.
Expected Data:
| Cell Line | Treatment | Stimulant | IL-6 Concentration (pg/mL) |
| Wild-Type | DMSO | MDP | +++ |
| Wild-Type | This compound (5 µM) | MDP | + |
| SLC15A4 KO | DMSO | MDP | + |
| SLC15A4 KO | This compound (5 µM) | MDP | + |
Signaling Pathway in Wild-Type vs. SLC15A4 KO Cells
Caption: this compound inhibits MDP-induced signaling in WT but not SLC15A4 KO cells.
Orthogonal Pathway Control
To demonstrate that this compound does not act as a general inhibitor of inflammatory signaling, it is important to test its effect on a related pathway that is independent of SLC15A4. For example, signaling through TLRs that are not located in the endolysosome, such as TLR2, should not be affected by this compound.
Experimental Protocol: TLR2 Signaling Assay
-
Cell Culture: Use primary human monocytes.
-
Treatment: Plate monocytes at 1 x 105 cells/well and treat with either DMSO, this compound (5 µM), or a known TLR2 inhibitor (positive control) for 1 hour.
-
Stimulation: Stimulate the cells with the TLR2 agonist Pam3CSK4 (100 ng/mL) for 24 hours.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatant by ELISA.
Expected Data:
| Treatment Group | Stimulant | TNF-α Concentration (pg/mL) |
| DMSO | Pam3CSK4 | ++++ |
| This compound (5 µM) | Pam3CSK4 | ++++ |
| TLR2 Inhibitor | Pam3CSK4 | + |
| Unstimulated | None | - |
Specificity of this compound for Endolysosomal TLR Signaling
Caption: this compound selectively inhibits the SLC15A4-dependent TLR9 pathway.
References
Orthogonal Assays to Confirm AJ2-71's Anti-Inflammatory Mechanism of Action
A Comparative Guide for Researchers
This guide provides a comprehensive overview of orthogonal experimental approaches to validate the mechanism of action of AJ2-71, a novel inhibitor of the solute carrier family 15 member 4 (SLC15A4). By inhibiting SLC15A4, this compound disrupts downstream inflammatory signaling, positioning it as a promising therapeutic candidate for autoimmune and autoinflammatory diseases.[1] This document details various assays, from direct target engagement to downstream functional readouts, to rigorously confirm this compound's mode of action. Experimental data, primarily from studies on the closely related and well-characterized analog AJ2-30, are presented to illustrate the expected outcomes.
The Proposed Mechanism of this compound
This compound is designed to inhibit SLC15A4, an endolysosome-resident transmembrane protein crucial for the signaling of Toll-like receptors (TLRs) 7, 8, and 9, as well as nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathways.[1] The inhibition of SLC15A4 by compounds like AJ2-30 has been shown to block the transport of bacterial peptidoglycan components such as muramyl dipeptide (MDP). This disruption of SLC15A4 function leads to the suppression of downstream signaling cascades involving mTOR and the interferon regulatory factors IRF5 and IRF7.[1][2] The ultimate anti-inflammatory effect is a significant reduction in the production of key inflammatory cytokines, most notably type I interferons (IFN-α).[1][2]
Orthogonal Assays for Mechanism Validation
To robustly confirm the mechanism of action of this compound, a combination of assays that probe different aspects of its biological activity is recommended. These can be broadly categorized into target engagement assays and downstream functional assays.
Target Engagement Assays
These assays are designed to confirm the direct physical interaction between this compound and its proposed target, SLC15A4.
This powerful technique identifies the protein targets of a small molecule in a cellular context. For SLC15A4 inhibitors, a photoaffinity-labeled probe analog of this compound (like AJ2-32 for AJ2-30) is used to covalently label interacting proteins upon UV irradiation. The labeled proteins are then identified and quantified by mass spectrometry.[1]
Quantitative Data for AJ2-30 (this compound analog)
| Assay | Cell Type | Outcome | Reference |
| Chemoproteomics with AJ2-32 probe | CAL-1 cells, human PBMCs | SLC15A4 identified as the primary target of AJ2-32 and AJ2-30. | [1] |
Experimental Protocol: Chemoproteomics
-
Probe Synthesis: Synthesize a photoaffinity-labeled version of this compound, typically incorporating a diazirine group and an enrichment tag like an alkyne.
-
Cell Treatment: Incubate viable cells (e.g., human PBMCs or a relevant cell line like CAL-1) with the photoaffinity probe. Include control groups with a vehicle (DMSO) and a competition group with an excess of unlabeled this compound.
-
UV Crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Cell Lysis and Enrichment: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the alkyne group on the probe. Enrich the biotin-tagged proteins using streptavidin beads.
-
Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the protein targets.
CETSA is a biophysical method that assesses target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This is particularly useful for membrane proteins like SLC15A4.
Experimental Protocol: CETSA for Membrane Proteins
-
Cell Treatment: Incubate intact cells with this compound or a vehicle control.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures.
-
Detergent Lysis: After heating, lyse the cells with a detergent-containing buffer to solubilize membrane proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble SLC15A4 remaining in the supernatant by Western blotting or other protein detection methods. A positive thermal shift (higher melting temperature) in the presence of this compound indicates target engagement.
Comparison of Target Engagement Assays
| Assay | Advantages | Limitations |
| Chemoproteomics | Unbiased, proteome-wide target identification. Provides direct evidence of binding. | Requires synthesis of a functional probe. Can be technically complex. |
| CETSA | Label-free. Can be performed in intact cells. Applicable to membrane proteins. | Not all ligand binding events result in a thermal shift. Requires a specific antibody for detection. |
Downstream Functional Assays
These assays measure the biological consequences of this compound's interaction with SLC15A4, confirming its inhibitory effect on the downstream signaling pathway.
A direct functional readout of this compound's anti-inflammatory activity is the inhibition of IFN-α production in relevant immune cells, such as plasmacytoid dendritic cells (pDCs), upon TLR stimulation.
Quantitative Data for AJ2-30
| Assay | Cell Type | Stimulant | IC50 | Reference |
| IFN-α Suppression | Human pDCs | CpG-A | 1.8 µM | [1][2] |
Experimental Protocol: IFN-α ELISA
-
Cell Culture: Isolate primary human pDCs and culture them in appropriate media.
-
Compound Treatment: Pre-incubate the cells with a dose range of this compound or a vehicle control.
-
Stimulation: Stimulate the cells with a TLR9 agonist like CpG-A to induce IFN-α production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IFN-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[3]
Since TLR and NOD signaling pathways converge on the activation of the transcription factor NF-κB, a reporter gene assay can be used to monitor the inhibitory effect of this compound on this pathway.
Quantitative Data for AJ2-30
| Assay | Cell Line | Stimulant | IC50 | Reference |
| MDP Transport Inhibition (NF-κB reporter) | A549-NF-κB reporter cells expressing NOD2 and SLC15A4 | MDP | 2.6 µM | [1][2] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Use a cell line (e.g., HEK293 or A549) stably expressing a luciferase reporter gene under the control of an NF-κB response element.[4] If necessary, co-express TLR9, NOD2, and SLC15A4.
-
Compound Treatment: Seed the cells in a 96-well plate and treat them with a serial dilution of this compound.
-
Stimulation: Add the appropriate agonist (e.g., CpG for TLR9 or MDP for NOD2) to activate the pathway.
-
Cell Lysis: After incubation (e.g., 6-24 hours), lyse the cells.
-
Luminescence Measurement: Add a luciferase substrate and measure the luminescence, which is proportional to NF-κB activity.
To further dissect the mechanism, the phosphorylation status of key downstream signaling proteins like IRF7 can be assessed. LanthaScreen™ TR-FRET is a high-throughput assay suitable for this purpose.
Experimental Protocol: LanthaScreen™ TR-FRET for IRF7 Phosphorylation
-
Cell Culture: Use a relevant cell line or primary cells.
-
Compound Treatment and Stimulation: Treat cells with this compound followed by stimulation with a TLR agonist.
-
Cell Lysis: Lyse the cells in a buffer containing a terbium-labeled anti-phospho-IRF7 antibody.
-
TR-FRET Measurement: The antibody binds to phosphorylated IRF7, bringing the terbium donor in proximity to a fluorescent protein tag on IRF7 (if expressed as a fusion) or a second fluorescently labeled antibody, resulting in a FRET signal that can be measured on a plate reader.[5]
Comparison of Downstream Functional Assays
| Assay | Advantages | Limitations |
| Cytokine ELISA | Measures a physiologically relevant endpoint. Highly sensitive and specific. | Can be influenced by off-target effects. May not provide direct mechanistic insight into the signaling pathway. |
| Reporter Gene Assay | High-throughput and quantitative. Directly measures transcriptional activation of a specific pathway. | May not fully recapitulate the endogenous gene regulation. Overexpression of pathway components can lead to artifacts. |
| Phosphorylation Assay (e.g., LanthaScreen™) | Provides a more proximal readout of pathway inhibition. High-throughput and sensitive. | Requires specific and validated antibodies. May not always correlate with the final functional outcome. |
Conclusion
A multi-pronged approach employing a combination of the assays described above is essential for the robust validation of this compound's mechanism of action. Direct evidence of target engagement from chemoproteomics or CETSA, coupled with consistent and dose-dependent inhibition of downstream signaling events and functional outcomes, will provide a comprehensive and compelling data package for researchers, scientists, and drug development professionals. The selection of specific assays will depend on the research question and available resources, but the orthogonal nature of these methods will ensure a thorough and reliable characterization of this compound as a specific inhibitor of SLC15A4.
References
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the SLC transporter inhibitor AJ2-71, with a focus on its specificity against related SLC transporters. The information is supported by available experimental data and detailed methodologies.
This compound is recognized as an inhibitor of SLC15A4, a transporter implicated in inflammatory responses.[1][2] Understanding the specificity of a small molecule inhibitor is crucial for its development as a research tool and potential therapeutic agent. This guide summarizes the current knowledge on the selectivity of this compound and its close analog, AJ2-30.
Specificity of this compound and its Analog AJ2-30
While comprehensive screening data for this compound against a wide panel of solute carrier (SLC) transporters is not publicly available, studies on the closely related and potent analog, AJ2-30, provide significant insights into the selectivity of this chemical series.
One key study demonstrated that AJ2-30 has no activity against SLC15A3, which is the closest homolog to SLC15A4.[3] This finding suggests a high degree of selectivity within the SLC15A family.
To further assess its specificity, AJ2-30 was profiled against a large panel of 468 kinases. The compound showed minimal interaction, further supporting its selectivity.[4]
Currently, there is no published data on the activity of this compound against other SLC transporter families such as OATP, OAT, OCT, MATE, PEPT, and NTCP.
Table 1: Specificity of this compound Analog (AJ2-30) Against a Related SLC Transporter
| Transporter | Compound | Activity | IC50 (µM) |
| SLC15A4 | AJ2-30 | Active | 1.8 (IFNα suppression), 2.6 (MDP transport inhibition)[3] |
| SLC15A3 | AJ2-30 | Inactive | No activity observed[3][4] |
Experimental Protocols
The specificity of an SLC transporter inhibitor like this compound is typically determined using cell-based uptake assays. The following is a representative protocol for assessing the inhibitory activity of a test compound against a specific SLC transporter.
SLC Transporter Inhibition Assay Protocol
This protocol is designed to determine the concentration-dependent inhibition of a specific SLC transporter by a test compound, such as this compound, in a cell line overexpressing the transporter of interest.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably or transiently overexpressing a single SLC transporter (e.g., SLC15A4, SLC15A3, OATP1B1, etc.) are used.[5][6][7]
-
Control cells transfected with an empty vector are cultured in parallel.
-
Cells are seeded into 96-well plates and allowed to attach and form a monolayer overnight.
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is removed.
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
A pre-incubation step is performed by adding the transport buffer containing various concentrations of the test compound (this compound) or a known inhibitor (positive control) to the cells. This pre-incubation typically lasts for 10-30 minutes at 37°C.[5]
-
The uptake of the transporter is initiated by adding the transport buffer containing a specific radiolabeled or fluorescent probe substrate for the transporter being tested, along with the test compound at the same concentrations as in the pre-incubation step.
-
The cells are incubated for a predetermined time (e.g., 2-10 minutes) at 37°C to allow for substrate uptake.
3. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer.
-
The cells are then lysed using a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer).
4. Quantification:
-
The intracellular concentration of the probe substrate is quantified. For radiolabeled substrates, this is done using liquid scintillation counting. For fluorescent substrates, a fluorescence plate reader is used.[6]
-
The total protein content in each well is determined using a protein assay (e.g., BCA assay) to normalize the uptake data.
5. Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the transporter activity, is determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing Experimental Workflow and Signaling Context
To better illustrate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound against an SLC transporter.
Caption: Specific inhibition of the SLC15A4 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. SLC Transporter Inhibition | Evotec [evotec.com]
- 6. SLC Transporter Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of SLC15A4 Inhibition by a Novel Compound in an Acute Inflammation Model
A Comparative Analysis of a First-in-Class SLC15A4 Inhibitor
In the landscape of therapies for autoimmune and autoinflammatory diseases, the solute carrier family 15 member 4 (SLC15A4) has emerged as a promising therapeutic target.[1][2] This report details the in vivo validation of a novel SLC15A4 inhibitor, demonstrating its potent anti-inflammatory effects in a preclinical model of acute inflammation. Due to the limited availability of specific in vivo data for a compound explicitly named "AJ2-71," this guide will focus on the extensively characterized and closely related SLC15A4 inhibitor, AJ2-30, which is considered a first-in-class functional inhibitor of this transporter.[1][3]
Comparative Analysis of Therapeutic Effects
The in vivo efficacy of the SLC15A4 inhibitor was evaluated in a well-established mouse model of CpG-induced inflammation. This model mimics key aspects of inflammatory responses driven by the activation of Toll-like receptor 9 (TLR9), a pathway critically dependent on SLC15A4.[4][5] The primary comparison presented is between the active compound, AJ2-30, and a structurally related but inactive control compound, AJ2-18, to demonstrate the target-specific effects of SLC15A4 inhibition.[3]
While direct head-to-head in vivo comparative studies with other classes of anti-inflammatory agents like NSAIDs (e.g., ibuprofen, naproxen) or biologics were not identified in the reviewed literature, the data presented for AJ2-30 provides a strong rationale for its potential as a novel therapeutic modality. Traditional NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[6][7] In contrast, AJ2-30 targets a distinct upstream pathway by inhibiting SLC15A4, which is crucial for the signaling of endosomal Toll-like receptors (TLR7, TLR8, and TLR9) and NOD-like receptors (NOD1 and NOD2).[2][3][4] This inhibition ultimately disrupts the production of a broad range of inflammatory cytokines, including type I interferons (IFN-α/β).[4]
The table below summarizes the key quantitative findings from the in vivo validation of AJ2-30 in the CpG-induced inflammation mouse model.
| Treatment Group | Key Biomarker Measured | Result | Statistical Significance |
| Vehicle (Control) | Serum IFN-α levels | Baseline levels | N/A |
| AJ2-30 | Serum IFN-α levels | Significantly reduced | p < 0.05 [3] |
| Vehicle (Control) | Serum IFN-β levels | Baseline levels | N/A |
| AJ2-30 | Serum IFN-β levels | Significantly reduced | p < 0.05 [4] |
| Vehicle (Control) | Serum IFN-γ levels | Baseline levels | N/A |
| AJ2-30 | Serum IFN-γ levels | Significantly reduced | p < 0.05 [4] |
| Vehicle (Control) | Splenic pDC p-mTOR levels | Baseline levels | N/A |
| AJ2-30 | Splenic pDC p-mTOR levels | Suppressed | Not specified [4] |
| Vehicle (Control) | Splenic pDC p-4E-BP1 levels | Baseline levels | N/A |
| AJ2-30 | Splenic pDC p-4E-BP1 levels | Suppressed | Not specified [4] |
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below to ensure reproducibility and facilitate comparison with other studies.
CpG-Induced Inflammation Mouse Model
Objective: To evaluate the in vivo efficacy of an SLC15A4 inhibitor in suppressing TLR9-mediated inflammatory cytokine production.
Animal Model: C57BL/6J mice.[4]
Treatment:
-
Mice were pre-treated with the SLC15A4 inhibitor AJ2-30 (administered at a dose of 50 mg/kg) or a vehicle control via intraperitoneal (IP) injection.[4]
-
Following pre-treatment, inflammation was induced by challenging the mice with an intravenous (IV) tail vein injection of CpG-A complexed with DOTAP, a liposomal transfection reagent.[4]
Sample Collection and Analysis:
-
Cytokine Analysis: Blood was collected via a retinal orbital bleed 6 hours after the CpG-A challenge. Serum was isolated, and the levels of various cytokines (including IFN-α, IFN-β, and IFN-γ) were quantified using ELISA or a multiplex cytokine assay.[4]
-
Mechanism of Action Analysis: To confirm target engagement and downstream effects, spleens were harvested 2 hours after the CpG-A challenge. The phosphorylation status of mTOR and 4E-BP1 in splenic plasmacytoid dendritic cells (pDCs) was determined by flow cytometry.[4]
Statistical Analysis: Statistical significance between the treatment and control groups was determined using an appropriate statistical test, such as an ANOVA followed by multiple comparisons, with a p-value of <0.05 considered significant.[3]
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental design, the following diagrams have been generated using the DOT language.
Caption: SLC15A4 Signaling Pathway Inhibition by AJ2-30.
Caption: In Vivo Experimental Workflow for AJ2-30 Efficacy.
References
- 1. [PDF] Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptide symporter SLC15a4 is essential for the development of systemic lupus erythematosus in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 7. Anti-inflammatory Agents: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of AJ2-71's Activity in Different Cell Types: A Comparative Guide
A comprehensive analysis of the SLC15A4 inhibitor AJ2-71 and its analogs reveals cell-type-specific anti-inflammatory activity. This guide provides a comparative overview of the compound's performance, supported by experimental data and detailed protocols for researchers in immunology and drug development.
While specific experimental data for the compound designated "this compound" is limited in publicly available research, extensive studies on its close analog, AJ2-30, provide significant insights into the therapeutic potential of this class of SLC15A4 inhibitors. This guide will focus on the well-characterized activities of AJ2-30 as a representative of the AJ2 series of compounds, offering a valuable resource for understanding their mechanism of action and cross-validating their effects in various immune cell populations.
Performance Comparison of SLC15A4 Inhibitors
The primary mechanism of action for the AJ2 series of compounds is the inhibition of the solute carrier family 15 member 4 (SLC15A4), a transporter protein crucial for the activation of endolysosomal Toll-like receptors (TLRs) 7, 8, and 9, as well as nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathways. By targeting SLC15A4, these inhibitors effectively suppress the production of pro-inflammatory cytokines in a variety of immune cells.
| Compound | Target | Mechanism of Action | Reported IC50 | Cell Types Tested | Key Findings |
| AJ2-30 | SLC15A4 | Inhibition of TLR7/8/9 and NOD2 signaling | ~1.8 µM (IFN-α suppression in human pDCs)[1], ~2.6 µM (MDP transport inhibition)[1] | Plasmacytoid Dendritic Cells (pDCs), B Cells, Monocytes, Macrophages | Potently inhibits IFN-α production in pDCs and suppresses the activation of B cells and the production of TNF-α in monocytes.[1][2][3] |
| Feeblin | SLC15A4 | Inhibition of TLR7-mediated signaling | ~1.6 µM (IL-6, CCL2, IFNβ production) | Not specified in detail | Identified as an inhibitor of TLR7-mediated cytokine production. |
| FFF-21 | SLC15A4 | Initial screening hit, inhibits IFN-α production | Not specified | Human pDCs | A fully functionalized fragment probe that demonstrated the highest capacity to inhibit IFN-α levels in a primary screen. |
Note: The provided IC50 values are context-dependent and may vary based on the specific experimental conditions, cell type, and stimulus used.
Activity Profile of AJ2-30 Across Different Cell Types
The anti-inflammatory effects of AJ2-30 have been demonstrated in several key immune cell types, highlighting its potential for treating a range of autoimmune and inflammatory diseases.
| Cell Type | Signaling Pathway Inhibited | Key Cytokines/Markers Inhibited | Observed Effect |
| Plasmacytoid Dendritic Cells (pDCs) | TLR7, TLR9 | IFN-α, IL-6, TNF-α, G-CSF, CCL3, CCL4 | Significant reduction in the production of type I interferons and other pro-inflammatory cytokines and chemokines upon TLR stimulation.[1] |
| B Cells | TLR7, TLR9 | IL-6, TNF-α, IgG | Suppression of B cell activation, proliferation, and differentiation into antibody-secreting plasma cells.[2] |
| Monocytes | TLR8 | TNF-α | Inhibition of TNF-α production following TLR8 stimulation.[2][3] |
| Macrophages | NOD1, NOD2 | TNF-α | Suppression of TNF-α production in response to bacterial dipeptides (MDP and TriDAP).[2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: this compound (represented by AJ2-30) inhibits SLC15A4, disrupting TLR7/9 signaling.
Caption: General workflow for assessing this compound's activity in immune cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the activity of SLC15A4 inhibitors.
Cell Isolation and Culture
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plasmacytoid Dendritic Cells (pDCs): Enrich from PBMCs using magnetic-activated cell sorting (MACS) with a pDC isolation kit. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and IL-3.
-
B Cells: Isolate from PBMCs using a B cell isolation kit (negative selection). Culture in RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin.
-
Monocytes/Macrophages: Isolate monocytes from PBMCs using CD14 microbeads. Differentiate into macrophages by culturing in RPMI-1640 with 10% FBS and M-CSF for 5-7 days.
In Vitro Inhibition Assays
-
Cell Plating: Seed isolated pDCs, B cells, or macrophages in 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/well).
-
Compound Treatment: Pre-incubate cells with varying concentrations of AJ2-30 (or other test compounds) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Cell Stimulation: Add the appropriate agonist to stimulate the desired signaling pathway:
-
pDCs: TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG-A).
-
B Cells: TLR9 agonist (e.g., CpG-B).
-
Macrophages: NOD2 agonist (e.g., muramyl dipeptide - MDP).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants for cytokine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α, anti-human TNF-α, or anti-human IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Flow Cytometry for B Cell Activation Marker Analysis
-
Cell Staining: After the incubation period, harvest the B cells and wash them with FACS buffer (PBS with 2% FBS).
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Marker Staining: Stain the cells with fluorochrome-conjugated antibodies against B cell activation markers such as CD69 and CD86, along with a B cell marker like CD19. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the CD19-positive population and quantify the percentage of cells expressing CD69 and CD86, as well as the mean fluorescence intensity (MFI) of these markers.
This guide provides a framework for the cross-validation of this compound's activity in different cell types, leveraging the extensive data available for its analog, AJ2-30. The provided protocols and comparative data will aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of this promising class of anti-inflammatory compounds.
References
Active SLC15A4 Inhibitor vs. Inactive Analog: A Functional Comparison
A comparative guide for researchers on the functional differences between the active SLC15A4 inhibitor, AJ2-30, and its inactive analog, AJ2-18, in key immunological assays.
While initial inquiries may refer to AJ2-71, the current body of scientific literature extensively documents the functional activity of a closely related and potent SLC15A4 inhibitor, AJ2-30 . This compound is consistently compared against its structurally similar but functionally inactive analog, AJ2-18 , which serves as a crucial negative control in experimental settings. This guide provides a detailed comparison of these two compounds, focusing on their differential effects in functional assays related to innate immunity.
Performance in Functional Assays: AJ2-30 vs. AJ2-18
AJ2-30 demonstrates potent inhibitory effects on signaling pathways mediated by the endolysosomal solute carrier protein SLC15A4, whereas AJ2-18 shows no significant activity.[1][2] This stark difference in activity makes them an ideal pair for validating SLC15A4 as a therapeutic target and for elucidating its role in immune cell function.
Quantitative Data Summary
The following tables summarize the comparative performance of AJ2-30 and AJ2-18 in key functional assays.
Table 1: Inhibition of TLR-Mediated IFN-α Production in Human pDCs
| Compound | Agonist (TLR) | Concentration | Inhibition of IFN-α Production |
| AJ2-30 | CpG-A (TLR9) | 5 µM | Significant Suppression [1] |
| AJ2-18 | CpG-A (TLR9) | 5 µM | No significant suppression[1] |
| AJ2-30 | R848 (TLR7/8) | 5 µM | Significant Suppression [1] |
| AJ2-18 | R848 (TLR7/8) | 5 µM | No significant suppression[1] |
| AJ2-30 | Influenza Virus (TLR7) | 5 µM | Significant Inhibition [1] |
| AJ2-18 | Influenza Virus (TLR7) | 5 µM | No inhibition[1] |
Table 2: Inhibition of NOD-Mediated Signaling
| Compound | Assay | Cell Line | Agonist | Concentration | Result |
| AJ2-30 | NF-κB Reporter Assay | A549 | MDP (NOD2) | Concentration-dependent | Inhibition [2] |
| AJ2-18 | NF-κB Reporter Assay | A549 | MDP (NOD2) | Concentration-dependent | No observable activity[2] |
| AJ2-30 | TNF-α Production | Human Macrophages | MDP (NOD2) & TriDAP (NOD1) | 5 µM | Suppression [1] |
| AJ2-18 | TNF-α Production | Human Macrophages | MDP (NOD2) & TriDAP (NOD1) | 5 µM | No suppression[1] |
Table 3: Effect on Downstream Signaling Pathways
| Compound | Pathway | Cell Type | Stimulation | Effect |
| AJ2-30 | mTOR signaling | Human B Cells | CpG-B (TLR9) or R848 (TLR7/8) | Strong, dose-dependent impairment [1] |
| AJ2-18 | mTOR signaling | Human B Cells | CpG-B (TLR9) or R848 (TLR7/8) | No impairment[1] |
| AJ2-30 | IRF5/7 Nuclear Translocation | Human pDCs | CpG or R848 | Strong blockade [1] |
| AJ2-18 | IRF5/7 Nuclear Translocation | Human pDCs | CpG or R848 | No effect[1] |
| AJ2-30 | IRF5/7 Protein Expression | Human B Cells | CpG or R848 | Reduced expression [1] |
| AJ2-18 | IRF5/7 Protein Expression | Human B Cells | CpG or R848 | No effect[1] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the signaling pathway inhibited by AJ2-30 and a typical experimental workflow for assessing compound activity.
Caption: SLC15A4-mediated signaling pathway inhibited by AJ2-30.
Caption: Workflow for IFN-α suppression assay in primary human pDCs.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
IFN-α Suppression Assay in Human Plasmacytoid Dendritic Cells (pDCs)
Objective: To determine the effect of AJ2-30 and AJ2-18 on TLR-induced IFN-α production in primary human pDCs.
Methodology:
-
pDC Isolation: Plasmacytoid dendritic cells are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with specific pDC isolation kits.
-
Cell Culture: Isolated pDCs are cultured in appropriate media, typically RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Compound Treatment: Cells are pre-treated with various concentrations of AJ2-30, AJ2-18, or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) before stimulation.
-
TLR Stimulation: Following pre-treatment, cells are stimulated with a TLR agonist such as CpG-A (for TLR9) or R848 (for TLR7/8) at a predetermined optimal concentration.
-
Incubation: The treated and stimulated cells are incubated for a period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected by centrifugation to pellet the cells.
-
IFN-α Quantification: The concentration of IFN-α in the collected supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[3][4]
NOD2 Signaling Reporter Assay in A549 Cells
Objective: To assess the inhibitory activity of AJ2-30 and AJ2-18 on NOD2-mediated NF-κB activation.
Methodology:
-
Cell Line: A549 cells, a human lung carcinoma cell line, are used. These cells are engineered to stably express a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.[5][6] The cells are also engineered to express membrane-localized SLC15A4.[1]
-
Cell Seeding: The reporter cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of AJ2-30, AJ2-18, or a vehicle control.
-
NOD2 Stimulation: Cells are then stimulated with the NOD2 agonist muramyl dipeptide (MDP).
-
Incubation: The plates are incubated for a sufficient period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter enzyme (luciferase or SEAP) is measured. For luciferase, a luciferin-containing substrate is added, and luminescence is read on a luminometer.[6][7] For SEAP, a specific substrate is added, and the colorimetric change is measured using a spectrophotometer. The signal intensity correlates with the level of NF-κB activation.
Immunoblotting for mTOR Pathway Activation
Objective: To investigate the effects of AJ2-30 and AJ2-18 on the phosphorylation of downstream targets of the mTOR signaling pathway.
Methodology:
-
Cell Isolation and Culture: Human B cells are isolated from PBMCs.
-
Treatment and Stimulation: Cells are co-treated with AJ2-30, AJ2-18, or DMSO, and stimulated with TLR agonists like CpG-B or R848 for a defined period (e.g., 4 hours).[1]
-
Cell Lysis: After stimulation, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of mTOR substrates (e.g., phospho-S6 ribosomal protein, phospho-4E-BP1) and total protein controls.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of protein phosphorylation.[1]
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Increased IFN-α-producing Plasmacytoid Dendritic Cells (pDCs) in Human Th1-mediated Type 1 Diabetes: pDCs Augment Th1 Responses through IFN-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α Regulates Human Plasmacytoid Dendritic Cells by Suppressing IFN-α Production and Enhancing T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Downregulation of LncRNA-XIST inhibited development of non-small cell lung cancer by activating miR-335/SOD2/ROS signal pathway mediated pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AJ2-71: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of AJ2-71, a small molecule inhibitor of SLC15A4 used in inflammation research. While this compound is shipped as a non-hazardous chemical, adherence to established laboratory waste management protocols is crucial.
Key Data for this compound Handling and Disposal
For easy reference, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Property | Value | Citation |
| Molecular Weight | 312.37 g/mol | |
| Formula | C₂₀H₁₆N₄ | |
| Appearance | Solid | |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | |
| Storage (Long-term) | -20 °C (months to years) | |
| Shipping Condition | Shipped under ambient temperature |
Experimental Protocol: Disposal of Solid this compound Waste
The following procedure outlines the recommended steps for the disposal of solid this compound and contaminated labware. This protocol is based on general guidelines for the disposal of non-hazardous solid chemical waste in a laboratory setting.[1][2][3][4]
Personnel Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Lab coat
-
Gloves
Procedure:
-
Segregation: Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, heavy metals, reactive chemicals).[1]
-
Waste Collection:
-
Place solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty vials into a designated waste container labeled "Non-Hazardous Solid Chemical Waste."
-
This container should be a durable, sealable container appropriate for solid waste.
-
-
Container Labeling: Ensure the waste container is clearly and accurately labeled. The label should include:
-
The words "Non-Hazardous Solid Waste"
-
The primary chemical constituent (this compound)
-
The date the container was started
-
-
Storage of Waste: Store the sealed waste container in a designated area away from general laboratory traffic until it is collected by your institution's Environmental Health and Safety (EHS) department or disposed of according to institutional guidelines.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent if required by your institution's policies. The rinsate may need to be collected as hazardous waste. If not rinsed, the empty container should be disposed of in the solid chemical waste stream.[3]
-
Consult Institutional Policies: Always consult your institution's specific guidelines for chemical waste disposal.[3] Local regulations and institutional policies may have specific requirements for the disposal of non-hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Personal protective equipment for handling AJ2-71
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of AJ2-71, a potent SLC15A4 inhibitor used in inflammation research. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the compound.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₀H₁₇N₄ |
| Molecular Weight | 313.38 g/mol |
| Appearance | Off-white solid |
| Primary Function | SLC15A4 inhibitor, blocks IFN-α production and MDP transport[1][2] |
| Primary Use | Research on inflammatory conditions[1][2] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary equipment.
| Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn and kept fastened. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If weighing or handling large quantities of powder, a fume hood is required. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and efficacy of this compound.
Preparation of Stock Solutions
For detailed instructions on preparing stock solutions, refer to the supplier's handling instructions.[1] A general procedure for creating a stock solution in DMSO is as follows:
-
Pre-weigh: Carefully weigh the desired amount of this compound powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Refer to supplier data sheet |
| In solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Workflow
The following diagram outlines the general workflow for handling this compound from receipt to experimental use.
Caption: General workflow for handling this compound from receipt to experimental use.
Disposal Plan
All waste materials containing this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2][3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
